H-His-Lys-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVQSYNVUHAILZ-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191142 | |
| Record name | L-Lysine, N2-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028890 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37700-85-9 | |
| Record name | L-Histidyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37700-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, N2-L-histidyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037700859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, N2-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Histidyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028890 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to H-His-Lys-OH: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-His-Lys-OH, the dipeptide L-Histidyl-L-Lysine, is a molecule of significant interest in biochemical and pharmaceutical research. Composed of the amino acids L-histidine and L-lysine, its unique structural features, including the imidazole ring of histidine and the primary amino group of the lysine side chain, confer a range of physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, with a focus on data relevant to research and development.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. The peptide bond between the carboxyl group of histidine and the alpha-amino group of lysine results in a molecule with distinct ionizable groups that dictate its behavior in solution.
Chemical Structure
-
IUPAC Name: (2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid[1]
-
Molecular Formula: C₁₂H₂₁N₅O₃[1]
-
Molecular Weight: 283.33 g/mol [1]
-
Sequence: His-Lys
Diagram: Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
Physicochemical Data
Quantitative physicochemical data for this compound is crucial for its application in experimental settings. While specific experimental values for the dipeptide are not extensively reported, theoretical values and data for the constituent amino acids provide a basis for estimation.
| Property | Value | Source/Comment |
| Molecular Weight | 283.33 g/mol | [1] |
| pKa Values | α-COOH: ~2-3 Imidazole (His): ~6.0 α-NH₃⁺: ~9.0 ε-NH₃⁺ (Lys): ~10.5 | Estimated based on individual amino acid pKa values. The exact pKa values of the terminal groups are altered by peptide bond formation.[2] |
| Isoelectric Point (pI) | ~9.75 | Calculated as the average of the pKa values of the two amino groups (α-NH₃⁺ and ε-NH₃⁺), as these are the groups that flank the neutral zwitterionic form. |
| Solubility | Highly soluble in water. Solubility is pH-dependent. Insoluble in nonpolar organic solvents. | The presence of multiple ionizable groups confers high polarity.[3] |
Biological Activity and Signaling Pathways
Histidine-containing dipeptides are known to possess a range of biological activities, often related to their antioxidant and metal-chelating properties. While much of the research has focused on carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-N-methylhistidine), the fundamental properties of the histidine residue suggest potential roles for this compound.
Histidine-dipeptides can act as direct antioxidants by scavenging reactive oxygen species (ROS) and can also chelate transition metal ions, thereby inhibiting the formation of highly reactive hydroxyl radicals via the Fenton reaction.[4] The imidazole ring of histidine is a key player in these activities.[4]
Furthermore, peptides containing both histidine and lysine have been investigated as carriers for nucleic acids in gene delivery applications. The lysine residues provide a positive charge to condense negatively charged nucleic acids, while the histidine residues can facilitate endosomal escape through the "proton sponge" effect.[5]
Diagram: Potential Biological Roles of this compound
Caption: Overview of the potential biological functions of this compound.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a standard Fmoc-based solid-phase synthesis approach for preparing this compound.
1. Resin Preparation:
- Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The Boc group protects the ε-amino group of lysine.
- Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.
- Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group from the α-amino group of lysine.
- Wash the resin thoroughly with DMF.
3. Coupling of Histidine:
- Dissolve Fmoc-His(Trt)-OH (with the imidazole group protected by a trityl group) and a coupling agent (e.g., HBTU) in DMF.
- Add an activating base such as N,N-diisopropylethylamine (DIPEA).
- Add the activated amino acid solution to the resin and agitate for 2 hours or until a negative Kaiser test indicates complete coupling.
- Wash the resin with DMF.
4. Final Fmoc Deprotection:
- Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminus of histidine.
5. Cleavage and Deprotection:
- Wash the peptide-resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and Trt).
- Filter the resin and collect the filtrate.
6. Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
- Collect the precipitate by centrifugation and wash with cold ether.
- Dry the crude peptide under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram: Solid-Phase Synthesis Workflow for this compound
Caption: Step-by-step workflow for the synthesis of this compound via SPPS.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis and purification of this compound.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes is a typical starting point. The gradient may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show characteristic signals for the α-protons of histidine and lysine, the side chain protons of both residues, including the imidazole protons of histidine and the methylene protons of the lysine side chain. The chemical shifts would be dependent on the pH and the protonation state of the ionizable groups.
-
¹³C NMR: The spectrum would display signals for all 12 carbon atoms, with distinct chemical shifts for the carbonyl carbons, α-carbons, and the carbons of the side chains.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 284.17. Doubly charged ions [M+2H]²⁺ may also be observed at m/z 142.59, especially at lower pH values due to the presence of multiple basic sites.
-
Tandem MS (MS/MS): Fragmentation of the parent ion would primarily occur at the peptide bond, leading to the formation of b- and y-type fragment ions, which can be used to confirm the amino acid sequence.
Conclusion
This compound is a dipeptide with significant potential for research and development due to the combined properties of its constituent amino acids. While a comprehensive experimental dataset for this specific dipeptide is not yet fully established in the public domain, this guide provides a solid foundation of its chemical structure, predicted physicochemical properties, and potential biological activities. The provided experimental protocols for synthesis and analysis offer a starting point for researchers to produce and characterize this compound for their specific applications. Further investigation into the precise pKa values, solubility, and detailed biological functions of this dipeptide will undoubtedly open up new avenues for its use in various scientific disciplines.
References
- 1. L-histidyl-L-lysine | C12H21N5O3 | CID 148224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
H-His-Lys-OH Dipeptide: A Technical Overview of Potential Biological Functions
Disclaimer: Scientific literature extensively details the biological activities of the tripeptide Gly-His-Lys (GHK), while specific research on the biological functions of the H-His-Lys-OH dipeptide is limited. This document provides a technical overview of the potential functions of this compound based on the known roles of its constituent amino acids, L-Histidine and L-Lysine, and data from related peptides. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a theoretical framework pending direct experimental validation for the this compound dipeptide.
Introduction
The dipeptide this compound, composed of L-Histidine and L-Lysine, represents a simple yet potentially bioactive molecule. While it is a known metabolite, its specific biological functions have not been extensively elucidated.[1] However, the well-documented roles of its constituent amino acids and the activities of peptides containing these residues, most notably the tripeptide GHK, provide a strong foundation for predicting its potential therapeutic applications. This guide synthesizes the available information to build a profile of the likely biological activities of this compound, with a focus on its potential antioxidant, anti-inflammatory, and tissue-regenerative properties.
Core Biological Functions: An Evidence-Based Postulation
The biological activities of this compound are likely to be driven by the unique properties of its amino acid components. Histidine's imidazole side chain is a known metal chelator and proton shuttle, while lysine's primary amino group contributes to its cationic nature and ability to interact with negatively charged molecules.
Antioxidant and Anti-inflammatory Properties
Peptides containing histidine and lysine have demonstrated notable antioxidant and anti-inflammatory effects. The imidazole ring of histidine is a potent scavenger of reactive oxygen species (ROS), and lysine can contribute to the overall antioxidant capacity of peptides.[2] While direct quantitative data for this compound is unavailable, studies on related peptides provide insight into its potential efficacy.
Table 1: Potential Antioxidant and Anti-inflammatory Activities (Based on Related Peptides)
| Biological Activity | Observed Effect in Related Peptides | Potential Mechanism of Action for this compound |
| Antioxidant | Radical scavenging, reduction of lipid peroxidation. | Histidine's imidazole ring can directly quench free radicals. Lysine may contribute to the peptide's ability to chelate pro-oxidant metal ions. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). | Modulation of inflammatory signaling pathways such as NF-κB. Histidine can buffer pH changes associated with inflammation. |
Role in Tissue Repair and Regeneration
The tripeptide GHK, which contains the His-Lys moiety, is a well-established agent in promoting wound healing and tissue regeneration. It is believed that the His-Lys component plays a crucial role in copper chelation and delivery, a key process in these activities. While GHK's effects are well-documented, the specific contribution of the His-Lys dipeptide as a metabolite of GHK is an area for further investigation.[3]
Experimental Protocols for Functional Assessment
To validate the postulated biological functions of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols that could be adapted for this purpose.
In Vitro Antioxidant Capacity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the dipeptide to donate a hydrogen atom to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another spectrophotometric method to assess the scavenging of the ABTS radical cation.
-
Cellular Antioxidant Assay (CAA): This assay measures the ability of the dipeptide to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.
In Vitro Anti-inflammatory Assays
-
LPS-stimulated Macrophage Model: Murine or human macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is then quantified by ELISA.
-
NF-κB Reporter Assay: Cells transfected with a reporter construct responsive to NF-κB activation are treated with an inflammatory stimulus and the dipeptide. Inhibition of the reporter signal indicates a downstream effect on this key inflammatory pathway.
Signaling Pathways and Molecular Interactions
The potential signaling pathways modulated by this compound can be inferred from the known activities of histidine, lysine, and related peptides.
Potential Modulation of Inflammatory Pathways
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Conceptual Workflow for Bioactivity Screening
Caption: A conceptual workflow for the biological evaluation of this compound.
Conclusion and Future Directions
The this compound dipeptide holds theoretical promise as a bioactive agent with potential antioxidant, anti-inflammatory, and regenerative properties. This potential is largely inferred from the known functions of its constituent amino acids and the well-characterized activities of the related tripeptide GHK. However, a significant gap in the scientific literature exists regarding the specific biological functions of this compound.
Future research should focus on direct experimental validation of these postulated activities. This would involve a systematic in vitro and in vivo characterization of the dipeptide to establish its efficacy and mechanisms of action. Such studies are crucial to unlock the potential of this compound as a novel therapeutic agent or a valuable component in drug development.
References
A Technical Guide to the Synthesis and Purification of H-His-Lys-OH
This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the dipeptide H-His-Lys-OH. The content is tailored for researchers, scientists, and professionals involved in drug development and peptide chemistry. This guide details the prevalent solid-phase peptide synthesis (SPPS) approach, including protecting group strategies, coupling reactions, cleavage, and purification protocols.
Introduction to this compound Synthesis
The synthesis of peptides such as this compound, which contains the bifunctional amino acids histidine and lysine, requires a strategic approach to prevent unwanted side reactions and ensure high purity of the final product. The imidazole ring of histidine and the ε-amino group of lysine are nucleophilic and must be temporarily protected during the peptide bond formation. Solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most common and efficient method for preparing such peptides.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The SPPS of this compound involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). This method simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.
Protecting Group Strategy
The selection of appropriate protecting groups for the α-amino group and the reactive side chains of histidine and lysine is crucial for a successful synthesis. The Fmoc group is typically used for the temporary protection of the α-amino group, while acid-labile groups are employed for the side chains.
| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group | Rationale for Side Chain Protection |
| Lysine (Lys) | Fmoc | tert-Butoxycarbonyl (Boc) | The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1][2] This prevents acylation of the ε-amino group during synthesis. |
| Histidine (His) | Fmoc | Trityl (Trt) | The Trt group is a bulky and acid-labile protecting group that effectively prevents side reactions at the imidazole ring and minimizes the risk of racemization at the α-carbon during coupling.[3][4] It is stable to piperidine but cleaved by TFA. |
Experimental Protocol: Solid-Phase Synthesis
The following protocol outlines the manual synthesis of this compound on a Wang resin, a common resin for the synthesis of C-terminally free peptides.
Materials and Reagents:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-His(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Deionized water
Protocol:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Coupling of Fmoc-His(Trt)-OH:
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal histidine.
-
Cleavage and Final Deprotection
Once the peptide chain is assembled on the solid support, it must be cleaved from the resin, and the side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid cocktail.
Cleavage Cocktail
A common cleavage cocktail for peptides with acid-labile side-chain protecting groups consists of TFA, a scavenger to trap the reactive carbocations generated during deprotection, and water.
| Reagent | Volume Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleaves the peptide from the resin and removes Boc and Trt protecting groups.[5][6] |
| Triisopropylsilane (TIPS) | 2.5% | Acts as a scavenger to prevent side reactions, particularly with the trityl group.[5] |
| Water | 2.5% | Acts as a proton source and helps to dissolve the peptide.[5] |
Experimental Protocol: Cleavage
-
Resin Preparation: Wash the synthesized peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Reaction:
-
Add the cleavage cocktail (TFA/TIPS/Water) to the dry resin.
-
Agitate the mixture for 2-3 hours at room temperature. The resin may turn a deep yellow or orange due to the formation of the trityl cation.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage by-products.
-
Dry the crude peptide pellet under vacuum.
-
Purification of this compound
The crude peptide obtained after cleavage contains the desired product along with various impurities such as deletion sequences and incompletely deprotected peptides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.[7]
RP-HPLC Principles
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile), with more hydrophobic peptides eluting later. Trifluoroacetic acid is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[7]
Experimental Protocol: RP-HPLC Purification
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Crude this compound peptide
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the filtered sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-60 minutes.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm) and collect fractions corresponding to the major peak, which represents the this compound peptide.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions with the desired purity (typically >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.
| HPLC Parameter | Typical Value/Condition |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | 5-50% B over 30-60 minutes (example) |
| Flow Rate | Dependent on column diameter |
| Detection | UV at 214 nm and 280 nm |
Characterization
The final purified peptide should be characterized to confirm its identity and purity.
-
Analytical RP-HPLC: To confirm the purity of the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of this compound.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the synthesis and purification of this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Purification workflow for this compound using RP-HPLC.
References
Technical Guide: Physicochemical Properties of H-His-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular weight and chemical formula for the dipeptide Histidyl-Lysine (H-His-Lys-OH). The information is presented to support research and development activities in the fields of biochemistry, pharmacology, and drug discovery.
Quantitative Molecular Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for a variety of experimental and analytical procedures, including but not limited to, mass spectrometry, chromatography, and solution preparation.
| Property | Value | Data Source |
| Molecular Formula | C12H21N5O3 | PubChem CID: 148224[1] |
| Average Molecular Weight | 283.33 g/mol | PubChem CID: 148224[1] |
| Monoisotopic Mass | 283.16443955 Da | PubChem CID: 148224[1] |
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight and formula are rooted in established analytical chemistry techniques.
2.1 Mass Spectrometry for Molecular Weight and Formula Determination
-
Objective: To determine the exact mass of this compound and confirm its elemental composition.
-
Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the standard method.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.
-
Ionization: Electrospray ionization (ESI) is typically used for peptides. The sample solution is nebulized and subjected to a high voltage, creating charged droplets from which peptide ions are released.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. The analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]+. The exact mass of this ion is used to deduce the monoisotopic mass of the neutral peptide. This experimentally determined mass is then compared to the theoretical mass calculated from the chemical formula (C12H21N5O3) to confirm the identity and purity of the compound.
-
Logical Data Representation
The following diagram illustrates the relationship between the peptide's constituent amino acids and its overall molecular properties.
References
An In-depth Technical Guide to the Aqueous Solubility of H-His-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the dipeptide H-His-Lys-OH (Histidyl-Lysine) in aqueous solutions. While specific quantitative solubility data for this dipeptide is not extensively documented in publicly available literature, this document outlines the core principles governing its solubility based on its physicochemical properties. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility empirically.
Physicochemical Properties of this compound
The solubility of a peptide is intrinsically linked to its structure and the ionizable groups within its constituent amino acids. This compound is composed of one histidine residue and one lysine residue.
| Property | Value |
| Molecular Formula | C₁₂H₂₁N₅O₃ |
| Molecular Weight | 283.33 g/mol |
| Amino Acid Composition | 1 x Histidine, 1 x Lysine |
| Theoretical Isoelectric Point (pI) | ~8.99 |
The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. For this compound, the pI is calculated by averaging the pKa values of the ionizable groups that flank the neutral species. The relevant pKa values are for the imidazole side chain of histidine (pKa ≈ 6.0), the N-terminal amino group (pKa ≈ 9.17), and the ε-amino group of the lysine side chain (pKa ≈ 10.53).[1][2][3] The C-terminal carboxyl group has a pKa of approximately 2.18.[2] Given the presence of two basic side chains and one N-terminal amino group, the overall character of this compound is basic.
Theoretical Solubility Profile of this compound
The solubility of peptides is at its minimum at the isoelectric point (pI) and increases as the pH of the solution moves further away from the pI.[4][5] This is because at the pI, the net charge is zero, which can lead to aggregation and precipitation. As the pH becomes more acidic or more basic, the peptide acquires a net positive or negative charge, respectively, which enhances its interaction with water molecules and thus increases its solubility.
-
In Acidic Solutions (pH < pI): In solutions with a pH below its pI of approximately 8.99, this compound will carry a net positive charge. The N-terminal amino group, the imidazole ring of histidine, and the ε-amino group of lysine will all be protonated. This net positive charge will promote strong interactions with water, leading to high solubility .
-
Near the Isoelectric Point (pH ≈ 8.99): As the pH approaches the pI, the net charge of the peptide approaches zero. This reduction in charge can lead to a decrease in solubility, and the peptide may be prone to precipitation. Therefore, the solubility is expected to be at its minimum around this pH.
-
In Basic Solutions (pH > pI): In solutions with a pH above its pI, the peptide will begin to acquire a net negative charge as the N-terminal and side-chain amino groups are deprotonated. While it will be soluble, the presence of multiple basic groups means it is generally more soluble in acidic conditions.
Conceptual relationship between pH and the expected solubility of this compound.
Experimental Protocol for Determining Aqueous Solubility
A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6]
Materials and Reagents
-
This compound (lyophilized powder)
-
Deionized water (Milli-Q or equivalent)
-
Aqueous buffers of various pH values (e.g., citrate, phosphate, borate)
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases for HPLC (e.g., water and acetonitrile with 0.1% TFA)
Experimental Workflow
Workflow for determining the aqueous solubility of this compound.
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., 0.1% acetic acid in water). From this stock, create a series of standard solutions of decreasing concentrations.
-
Sample Preparation: Add an excess amount of lyophilized this compound powder to a microcentrifuge tube containing a known volume of the desired aqueous buffer. Ensure that there is undissolved solid material at the bottom of the tube.
-
Equilibration: Tightly cap the tubes and place them in a thermostatically controlled shaker. Allow the samples to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C).
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g) for a sufficient time to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant without disturbing the pellet and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilution: Dilute the filtered, saturated solution with the appropriate mobile phase to bring the concentration within the linear range of the standard curve.
-
HPLC Analysis: Inject the diluted samples and the standard solutions onto the HPLC system. A typical method would be reversed-phase HPLC with UV detection at 214 or 220 nm.[7]
-
Quantification: Create a standard curve by plotting the peak area versus the concentration of the standard solutions. Use the equation of the line from the standard curve to determine the concentration of this compound in the diluted samples.
-
Solubility Calculation: Multiply the determined concentration by the dilution factor to obtain the solubility of this compound in the tested aqueous solution.
Data Presentation
The following table provides a template for recording and comparing the solubility data of this compound under different conditions.
| Aqueous Solution | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Deionized Water | 25 | |||
| 0.1 M Phosphate Buffer | 5.0 | 25 | ||
| 0.1 M Phosphate Buffer | 7.0 | 25 | ||
| 0.1 M Borate Buffer | 9.0 | 25 | ||
| 0.1 M Borate Buffer | 10.0 | 25 |
Conclusion
This compound is a basic dipeptide with a theoretical isoelectric point of approximately 8.99. Its aqueous solubility is highly dependent on the pH of the solution. It is predicted to be highly soluble in acidic conditions (pH < 7) due to its net positive charge, with solubility decreasing as the pH approaches its pI. For researchers and drug development professionals, it is crucial to determine the empirical solubility in the specific aqueous systems relevant to their applications. The experimental protocol provided in this guide offers a robust framework for obtaining accurate and reproducible solubility data for this compound.
References
- 1. bachem.com [bachem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
H-His-Lys-OH in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-His-Lys-OH, composed of L-Histidine, L-Lysine, and a C-terminal hydroxyl group, is a molecule of interest in various biochemical contexts. Its structure, featuring the basic side chains of histidine and lysine, suggests potential interactions with enzymes, particularly proteases. This technical guide provides an in-depth overview of the known and potential enzymatic reactions involving this compound, drawing upon data from related peptides to infer its behavior. The guide covers potential enzymatic cleavage, relevant kinetic data for similar substrates, detailed experimental protocols for assessing its enzymatic processing, and a discussion of its potential biological roles.
I. Enzymatic Degradation of this compound
The peptide bond between Histidine and Lysine in this compound is a potential target for several classes of proteases. The susceptibility to cleavage is largely determined by the specificities of the enzymes' active sites.
Susceptibility to Serine Proteases
Susceptibility to Cysteine Proteases
Cathepsin B: This lysosomal cysteine protease has both endopeptidase and exopeptidase (dipeptidyl carboxypeptidase) activities.[3][4] Its substrate specificity is broad, and it can cleave various peptide bonds. Studies on fluorogenic tripeptide substrates have shown that cathepsin B can efficiently hydrolyze peptides containing lysine.[5][6] The cleavage efficiency is pH-dependent, with optimal activity for some substrates observed around pH 6.2.[3] Given its activity on diverse peptide sequences, it is plausible that cathepsin B could cleave this compound.
Susceptibility to Other Proteases
-
Myxobacter AL-1 Protease II: This enzyme displays high specificity, cleaving peptide bonds exclusively on the amino side of lysine residues.[6] This makes the His-Lys bond in this compound a potential cleavage site for this protease.
-
Pepsin: This aspartic protease has broad specificity but generally disfavors cleaving at positively charged residues like histidine, lysine, and arginine at the P1 position.[7]
-
Serum Peptidases: The stability of the related tripeptide Gly-His-Lys (GHK) in human serum, where it shows no significant degradation for at least 3 hours, suggests that this compound may also exhibit a degree of resistance to serum peptidases.[8]
II. Quantitative Data on Enzymatic Reactions
Direct kinetic parameters (Km and kcat) for the enzymatic hydrolysis of this compound are not extensively documented in the literature. However, data from studies using similar peptide substrates with relevant enzymes can provide an approximate understanding of its potential interactions.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |
| Trypsin | Nα-benzyloxycarbonyl-L-lysine p-nitroanilide | 0.512 ± 0.039 | 0.175 ± 0.012 | 395 ± 32 | 6.94 | [9] |
| Nα-benzyloxycarbonyl-L-lysine p-nitroanilide | 0.394 ± 0.027 | 0.175 ± 0.012 | 463 ± 34 | 9.05 | [9] | |
| Cathepsin B | Z-Nle-Lys-Arg-AMC | - | - | ~1,000,000 | 7.2 | [5] |
| Z-Nle-Lys-Arg-AMC | - | - | ~800,000 | 4.6 | [5] | |
| Z-Arg-Arg-AMC | - | - | ~100,000 | 7.2 | [5] | |
| Z-Arg-Arg-AMC | - | - | ~50,000 | 4.6 | [5] |
Note: The provided data is for structurally related but not identical substrates. These values should be considered as indicative of the potential range of kinetic parameters for this compound and not as absolute measures. The actual kinetics would need to be determined experimentally.
III. Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to study the enzymatic processing of this compound.
General Protease Assay using a Casein Substrate (Adaptable for Competitive Inhibition Studies)
This protocol, based on a standard Sigma-Aldrich procedure, can be adapted to assess if this compound acts as a competitive inhibitor for a known protease.
Reagents:
-
A. Casein Solution (0.6%): Suspend 3.0 g of Hammarsten milk casein in 20 mL of 0.1 N NaOH solution and dissolve by warming in a water bath (60 °C). Cool to room temperature, add 50 mL of 0.1 M borax and 400 mL of H₂O. Adjust the pH to 11.0 with 1.0 N NaOH solution, then bring the final volume to 500 mL with H₂O.
-
B. TCA Mixture: 0.11 M Trichloroacetic acid (TCA) containing 0.22 M sodium acetate and 0.33 M acetic acid.
-
C. Enzyme Diluent: 2.0 mM calcium acetate.
-
Enzyme Solution: Dissolve the protease of interest in ice-cold 10 mM borax-NaOH buffer, pH 11.0, and dilute to the desired concentration (e.g., 0.1–0.4 U/mL) with enzyme diluent (C) immediately before the assay.
-
This compound Solution: Prepare a stock solution of this compound in a suitable buffer and dilute to various concentrations for the assay.
Procedure:
-
Pipette 3.0 mL of substrate solution (A) into a test tube and equilibrate at 30 °C for 5 minutes.
-
Add a fixed volume of the this compound solution at varying concentrations.
-
Initiate the reaction by adding 0.5 mL of the enzyme solution and mix.
-
After exactly 10 minutes at 30 °C, add 3.2 mL of TCA mixture (B) to stop the reaction.
-
Incubate for a further 20 minutes at 30 °C.
-
Filter the mixture with a suitable filter paper.
-
Measure the optical density of the filtrate at 275 nm (OD test).
-
Prepare a blank by first mixing the substrate solution with 3.2 mL of TCA mixture (B) after a 10-minute incubation at 30 °C, followed by the addition of the enzyme and this compound solutions.
-
A decrease in the OD test in the presence of this compound would suggest competitive inhibition.
Fluorogenic Peptide Substrate Assay for Protease Activity
This protocol can be adapted to determine the kinetics of this compound cleavage if a suitable fluorogenic version of the peptide is synthesized (e.g., by attaching a fluorophore like Mca and a quencher like Dnp).[10]
Materials:
-
Fluorogenic this compound substrate (e.g., Mca-His-Lys(Dnp)-OH)
-
Protease of interest
-
Assay Buffer (enzyme-specific, e.g., 50 mM Tris, pH 7.5)
-
Uncoated black 96-well microtiter plate
-
Fluorescence plate reader
Procedure:
-
Dilute the fluorogenic peptide substrate to the desired concentrations in the assay buffer.
-
Pipette the substrate dilutions into the wells of the black 96-well plate.
-
Prepare the enzyme solution in the assay buffer.
-
Initiate the reaction by adding the enzyme solution to the wells.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair.
-
Monitor the increase in fluorescence over time. The initial rate of fluorescence increase is proportional to the enzyme activity.
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
HPLC-Based Protease Assay
This method allows for the direct monitoring of the cleavage of this compound and the formation of its products (Histidine and Lysine).[11][12]
Materials:
-
This compound
-
Protease of interest
-
Reaction Buffer (enzyme-specific)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
Reversed-phase HPLC system with a C18 column
-
Mobile Phase (e.g., Gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile)
Procedure:
-
Prepare a reaction mixture containing this compound at a known concentration in the reaction buffer.
-
Equilibrate the reaction mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the protease.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the samples by reversed-phase HPLC.
-
Monitor the decrease in the peak area of the this compound substrate and the increase in the peak areas of the product fragments over time.
-
Quantify the substrate and product concentrations using standard curves.
-
Calculate the initial reaction rate from the linear portion of the substrate depletion or product formation curve.
-
Determine kinetic parameters by performing the assay at multiple substrate concentrations.
IV. Signaling Pathways and Biological Roles
Currently, there is no direct evidence in the scientific literature implicating this compound in specific signaling pathways. However, the structurally similar tripeptide, Gly-His-Lys (GHK), has been extensively studied and is known to play several biological roles, often in complex with copper (Cu2+).[13] These roles offer a potential framework for understanding the possible functions of this compound.
-
Copper Binding and Transport: GHK has a high affinity for copper (II) ions and is believed to play a role in copper transport in the body.[8] The histidine residue is crucial for this binding.
-
Wound Healing and Anti-inflammatory Effects: GHK and its copper complex have been shown to promote wound healing, stimulate collagen synthesis, and exhibit anti-inflammatory properties.[13] They can decrease the secretion of the pro-inflammatory cytokine IL-6 in fibroblasts.[13]
-
Growth Factor Activity: GHK has been identified as a growth factor for various cell types.[8]
Given the structural similarity, it is plausible that this compound could also bind copper and exhibit similar biological activities.
Below is a conceptual workflow for investigating the potential enzymatic cleavage of this compound.
Caption: Workflow for determining the kinetic parameters of this compound cleavage.
The following diagram illustrates a potential, though unconfirmed, signaling interaction based on the known activities of the similar GHK peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hzdr.de [hzdr.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper (II) - HisAibGly complex and its superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper complexes of glycyl-histidyl-lysine and two of its synthetic analogues: chemical behaviour and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of an HPLC-based method to identify key proteases of proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Dipeptide: Unraveling the Potential Physiological Roles of H-His-Lys-OH
A scarcity of direct research currently limits a comprehensive understanding of the specific physiological roles of the dipeptide H-His-Lys-OH (Histidyl-lysine). While its existence as a metabolite is recognized, dedicated studies elucidating its signaling pathways, quantitative effects, and specific biological functions are largely absent from the current scientific literature.[1] This technical guide provides an in-depth analysis of the available information on this compound, contextualized by the known functions of its constituent amino acids and related peptides.
Introduction to this compound
This compound is a dipeptide composed of the amino acids L-histidine and L-lysine.[1] As a product of protein metabolism, it is expected to be present in various biological tissues. However, unlike the extensively studied tripeptide Gly-His-Lys (GHK), this compound has not been the focus of significant research inquiry. Therefore, a detailed description of its physiological roles remains speculative and is largely inferred from the properties of its components and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for any future experimental design and formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁N₅O₃ | PubChem |
| Molecular Weight | 283.33 g/mol | PubChem |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | PubChem |
| CAS Number | 37700-85-9 | PubChem |
Potential Physiological Roles and Inferred Functions
Given the lack of direct evidence, the potential physiological roles of this compound are hypothesized based on the functions of histidine, lysine, and related histidine-containing peptides.
Role of Constituent Amino Acids
-
L-Histidine: This essential amino acid plays a crucial role in various physiological processes, including proton buffering, metal ion chelation, and scavenging of reactive oxygen species.[2] It is a precursor for histamine, a key molecule in immune responses and neurotransmission.[2] The imidazole side chain of histidine is critical for the catalytic activity of many enzymes.[3]
-
L-Lysine: An essential amino acid vital for protein synthesis, post-translational modifications of proteins (e.g., acetylation and ubiquitination), and the synthesis of carnitine.[3] Its positively charged side chain is important for the structure and function of many proteins, particularly in binding to negatively charged molecules like DNA.
Insights from Related Peptides
-
Gly-His-Lys (GHK): The addition of a glycine residue to this compound dramatically alters its known biological activity. GHK, particularly in its copper-complexed form (GHK-Cu), is a well-documented wound healing and anti-inflammatory agent.[4][5] It stimulates collagen and glycosaminoglycan synthesis, modulates matrix metalloproteinases, and possesses antioxidant properties.[4] It is crucial to emphasize that these activities are attributed to GHK and cannot be directly extrapolated to this compound without experimental validation.
-
Histidine-Lysine (HK) Polymers: Peptides and polymers containing repeating units of histidine and lysine have been extensively investigated as non-viral vectors for nucleic acid delivery.[6][7] The lysine residues provide a positive charge to condense negatively charged DNA or RNA, while the histidine residues facilitate endosomal escape through a "proton sponge" effect.[6][7] This application highlights the potential for synergistic action between these two amino acids in a polymeric context, though it does not directly inform the physiological role of the simple dipeptide.
-
General Histidine-Containing Dipeptides: Other histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-3-methyl-L-histidine), are known for their antioxidant and anti-glycating properties.[8] They play a protective role against oxidative stress and the formation of advanced glycation end-products (AGEs).[8] While this compound shares a histidine residue, its specific antioxidant capacity has not been quantified.
Hypothetical Signaling Pathways and Mechanisms of Action
Due to the absence of dedicated research, no signaling pathways for this compound have been elucidated. Based on the functions of its constituent amino acids and related peptides, one could speculate on potential areas of interaction. For example, the imidazole ring of histidine could be involved in metal ion coordination, and the positively charged lysine residue could interact with negatively charged cell surface molecules. However, these remain purely hypothetical without experimental support.
The logical relationship for investigating the function of this compound would start with its endogenous presence and potential release during protein turnover. Subsequent steps would involve identifying its potential receptors or interacting partners and elucidating the downstream cellular responses.
Caption: A hypothetical workflow for investigating the physiological roles of this compound.
Experimental Protocols: A Call for Future Research
A significant gap in the literature is the absence of specific experimental protocols for studying this compound. Future research efforts would require the development and validation of methods for:
-
Quantification in Biological Samples: Development of sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to measure endogenous levels of this compound in tissues and biofluids.
-
In Vitro Assays: Designing cell-based assays to screen for potential biological activities, such as antioxidant capacity, anti-inflammatory effects, or receptor binding.
-
In Vivo Studies: Utilizing animal models to investigate the pharmacokinetic profile and potential physiological effects of exogenously administered this compound.
An example of a general workflow for peptide analysis that could be adapted for this compound is presented below.
References
- 1. L-histidyl-L-lysine | C12H21N5O3 | CID 148224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Histidine-lysine peptides as carriers of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of H-His-Lys-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the characterization of the dipeptide Histidyl-Lysine (H-His-Lys-OH). The methodologies detailed herein are fundamental for confirming the identity, purity, structure, and conformational properties of this peptide, which is of significant interest in various research and development applications due to the biological activities associated with histidine and lysine residues.
Introduction to this compound
This compound is a dipeptide composed of L-histidine and L-lysine. The unique properties of its constituent amino acids—the imidazole ring of histidine and the primary amino group in the side chain of lysine—confer specific chemical and biological characteristics to the peptide. These features make it a subject of interest in studies related to metal chelation, antioxidant activity, and as a building block in larger peptide structures. Accurate and thorough spectroscopic analysis is paramount to understanding its structure-function relationship.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to confirm the covalent bonding sequence.
2.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.[1][2]
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[1]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP).[3]
2.2. Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound. Actual values may vary based on solvent, pH, and temperature.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Histidine | ||
| α-CH | 4.0 - 4.5 | 53 - 56 |
| β-CH₂ | 3.0 - 3.3 | 27 - 30 |
| Imidazole C2-H | 8.0 - 8.5 | 135 - 138 |
| Imidazole C4-H | 7.0 - 7.5 | 117 - 120 |
| Lysine | ||
| α-CH | 3.5 - 4.0 | 54 - 57 |
| β-CH₂ | 1.6 - 1.8 | 30 - 33 |
| γ-CH₂ | 1.3 - 1.5 | 22 - 25 |
| δ-CH₂ | 1.5 - 1.7 | 26 - 29 |
| ε-CH₂ | 2.8 - 3.1 | 39 - 42 |
| Backbone | ||
| Amide NH | 7.5 - 8.5 (in non-D₂O) | - |
| Carboxyl COOH | > 10 (in non-D₂O) | 170 - 175 |
2.3. Workflow for NMR Structural Elucidation
References
Methodological & Application
Application Notes and Protocols for H-His-Lys-OH in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-His-Lys-OH, composed of L-Histidine and L-Lysine, is a bioactive peptide of significant interest in cell culture studies, particularly in the fields of regenerative medicine, dermatology, and drug development. It is a natural metabolite of the well-studied tripeptide Gly-His-Lys (GHK), a key signaling peptide in the human body known for its role in wound healing and tissue repair. The presence of histidine and lysine residues imparts unique biochemical properties to this compound, suggesting its potential to influence a variety of cellular processes.
Histidine, with its imidazole side chain, can act as a proton shuttle and is involved in metal ion chelation, which can influence enzymatic activities and reduce oxidative stress. Lysine, a basic amino acid, plays a crucial role in protein structure and function, including collagen synthesis, and can serve as a binding site for various molecules. Consequently, this compound is investigated for its potential to modulate cell proliferation, migration, extracellular matrix (ECM) synthesis, and inflammatory responses.
These application notes provide an overview of the potential uses of this compound in cell culture and detailed protocols for investigating its effects.
Putative Mechanism of Action
The precise signaling pathways activated by this compound are still under investigation. However, based on the known functions of its parent molecule, GHK, and the individual properties of histidine and lysine, a putative mechanism can be proposed. It is hypothesized that this compound may influence cellular behavior through interaction with cell surface receptors and modulation of intracellular signaling cascades involved in tissue remodeling and inflammation.
Key potential pathways include the Transforming Growth Factor-beta (TGF-β) pathway, which is central to wound healing and fibrosis, and pathways involving mitogen-activated protein kinases (MAPKs) like ERK1/2 and phosphoinositide 3-kinase (PI3K)/Akt, which are critical for cell proliferation and survival.[1] The ability of histidine to chelate copper ions also suggests a role in modulating copper-dependent enzymes, such as lysyl oxidase, which is essential for collagen cross-linking.[2]
Summary of Potential Quantitative Effects
The following table summarizes the anticipated effects of this compound on various cell types based on studies of the related peptide GHK. Researchers should validate these effects for this compound in their specific experimental systems.
| Cell Type | Assay | Parameter Measured | Expected Outcome with this compound (Concentration Range) | Reference (from related GHK studies) |
| Human Dermal Fibroblasts | MTT / CCK-8 Assay | Cell Viability/Proliferation | Increase (1-100 nM) | [1] |
| Human Dermal Fibroblasts | Wound Healing (Scratch) Assay | Cell Migration | Increased wound closure rate (1-100 nM) | [3] |
| Human Dermal Fibroblasts | ELISA / Western Blot | Collagen Type I Synthesis | Increase (1-100 nM) | [4] |
| Human Dermal Fibroblasts | ELISA | IL-6 Secretion (TNF-α stimulated) | Decrease (1-10 nM) | [5] |
| Human Dermal Fibroblasts | ELISA | TGF-β1 Secretion (IGF-2 stimulated) | Decrease (1 nM) | [6] |
| Osteoblasts | Cell Adhesion Assay | Cell Attachment | Increase (1-100 nM) |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Proliferation using MTT Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cell lines, such as human dermal fibroblasts.
Materials:
-
This compound peptide
-
Human Dermal Fibroblasts (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well sterile cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Cell Treatment: After 24 hours of incubation, remove the complete medium and wash the cells gently with PBS. Replace with 100 µL of the prepared this compound dilutions. Include a vehicle control (serum-free medium without peptide) and a positive control for proliferation if desired.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solvent to each well. Pipette up and down to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on cell migration, a key process in wound healing.
Materials:
-
This compound peptide
-
Adherent cell line (e.g., Human Dermal Fibroblasts)
-
Complete and serum-free cell culture medium
-
Sterile 6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Scratch: Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove dislodged cells.
-
Peptide Treatment: Add serum-free medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point for each condition. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 3: Quantification of Collagen Synthesis by ELISA
This protocol is for quantifying the amount of secreted collagen (e.g., Type I) in the cell culture supernatant.
Materials:
-
This compound peptide
-
Human Dermal Fibroblasts
-
Complete and serum-free cell culture medium
-
Collagen Type I ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed fibroblasts in 24-well or 48-well plates and grow to near confluency. Then, switch to serum-free medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for collagen synthesis and secretion into the medium.
-
Supernatant Collection: Collect the cell culture supernatant from each well. If necessary, centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the Collagen Type I ELISA according to the manufacturer's instructions. This will typically involve adding the collected supernatants to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
Absorbance Measurement: Read the absorbance on a microplate reader at the wavelength specified in the ELISA kit protocol.
-
Data Analysis: Generate a standard curve using the provided collagen standards. Use the standard curve to determine the concentration of collagen in each sample. Normalize the collagen concentration to the cell number or total protein content of the corresponding well.
Disclaimer
The information provided in these application notes is intended for research use only. The protocols and expected outcomes are provided as a guide and may require optimization for specific cell lines and experimental conditions. The mechanism of action for this compound is putative and based on related compounds; further research is needed for its full elucidation.
References
- 1. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway | PLOS One [journals.plos.org]
- 2. Collagen - Wikipedia [en.wikipedia.org]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Stimulation of collagen synthesis in fibroblast cultures by the tripeptide‐copper complex glycyl‐L‐histidyl‐L‐lysine‐Cu2+ | Semantic Scholar [semanticscholar.org]
- 5. Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: H-His-Lys-OH as a Potential Substrate for Peptidase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-His-Lys-OH (Histidyl-Lysine) is a simple peptide that can be investigated as a potential substrate for various peptidases. Its structure, containing a basic amino acid (Lysine) and a histidine residue, makes it a candidate for cleavage by specific classes of proteases. This application note provides a general framework for utilizing this compound in enzyme assays, particularly for screening and characterizing peptidases that exhibit specificity for dipeptides or cleave at the C-terminus of histidine or the N-terminus of lysine. While this compound is not a widely documented substrate with established kinetic parameters for specific enzymes, this document offers a foundational protocol that can be adapted for exploratory studies.
Principle of the Assay
The enzymatic hydrolysis of this compound by a peptidase results in the cleavage of the peptide bond, yielding L-Histidine and L-Lysine. The progress of this reaction can be monitored by detecting the formation of the free amino groups of the product amino acids. A common method for this is the use of ninhydrin, which reacts with primary amines to produce a colored product (Ruhemann's purple) that can be quantified spectrophotometrically at 570 nm.
Potential Enzyme Classes for Investigation
Based on the structure of this compound, several classes of peptidases could potentially catalyze its hydrolysis:
-
Dipeptidases: These enzymes specialize in cleaving dipeptides.
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. An aminopeptidase with specificity for histidine might be active on this substrate.
-
Carboxypeptidases: These enzymes remove amino acids from the C-terminus. A carboxypeptidase with specificity for lysine could potentially cleave this compound.
-
Endopeptidases with broad specificity: Some endopeptidases may exhibit activity towards small peptide substrates.
Data Presentation
Table 1: Optimal Assay Conditions for Peptidase Activity with this compound
| Parameter | Optimal Value |
| pH | e.g., 7.4 |
| Temperature (°C) | e.g., 37 |
| Substrate Concentration (mM) | e.g., 1.0 |
| Enzyme Concentration (µg/mL) | e.g., 5 |
| Incubation Time (min) | e.g., 30 |
Table 2: Michaelis-Menten Kinetic Parameters for a Peptidase with this compound as a Substrate
| Parameter | Value | Standard Deviation |
| Km (mM) | e.g., 0.5 | e.g., ± 0.05 |
| Vmax (µmol/min/mg) | e.g., 10 | e.g., ± 0.8 |
| kcat (s-1) | e.g., 5 | e.g., ± 0.4 |
| kcat/Km (M-1s-1) | e.g., 1 x 104 | e.g., ± 0.1 x 104 |
Experimental Protocols
The following is a generalized protocol for a colorimetric enzyme assay using this compound and ninhydrin. This protocol should be optimized for the specific enzyme under investigation.
Materials
-
This compound (substrate)
-
Enzyme of interest (e.g., a purified peptidase or a cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Ninhydrin Reagent
-
Stopping Reagent (e.g., 0.1 M HCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Incubator
Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.
-
Prepare a series of dilutions of the enzyme in the assay buffer to determine the optimal concentration.
-
Prepare the ninhydrin reagent according to the manufacturer's instructions.
-
-
Enzyme Assay:
-
To each well of a 96-well microplate, add 50 µL of the assay buffer.
-
Add 10 µL of the enzyme solution to the test wells. For the negative control wells, add 10 µL of assay buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 40 µL of the this compound substrate solution to all wells. The final volume in each well is 100 µL.
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of the stopping reagent to each well.
-
-
Colorimetric Detection:
-
Add 100 µL of the ninhydrin reagent to each well.
-
Heat the plate at 95-100°C for 10-15 minutes to allow for color development.
-
Cool the plate to room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control (no enzyme) from the absorbance of the test samples.
-
Enzyme activity can be calculated using a standard curve of a known concentration of L-Lysine or L-Histidine. The activity is typically expressed as µmol of product formed per minute per mg of enzyme (µmol/min/mg).
-
For kinetic studies, vary the concentration of this compound and measure the initial reaction rates. Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
The following diagrams illustrate the enzymatic reaction and a typical experimental workflow.
Caption: Enzymatic cleavage of this compound.
Caption: General experimental workflow for a peptidase assay.
Conclusion
This compound can serve as a valuable tool for the initial screening and characterization of peptidases. The provided protocol offers a starting point for developing a robust enzyme assay. Researchers are encouraged to optimize the assay conditions for their specific enzyme of interest and to perform detailed kinetic analyses to fully characterize the enzyme-substrate interaction. The adaptability of this substrate makes it a useful addition to the toolkit of scientists in basic research and drug development.
Application Note and Protocol for the Solid-Phase Peptide Synthesis of H-His-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide H-His-Lys-OH using Fmoc/tBu chemistry. Solid-phase peptide synthesis is the cornerstone of modern peptide research and drug development, allowing for the efficient construction of peptide chains on an insoluble resin support. The synthesis of peptides containing histidine presents a notable challenge due to the propensity of the imidazole side chain to promote racemization during the coupling step. This protocol is optimized to minimize this side reaction by employing specific protecting groups and coupling reagents. The target dipeptide, Histidyl-Lysine (this compound), is a simple model that incorporates a basic and sterically demanding amino acid (Histidine) and a lysine residue with a protected side chain, making it a valuable example for researchers new to peptide synthesis or those looking to optimize their protocols for challenging sequences.
Synthesis Strategy Overview
The synthesis will be performed on Wang resin, which is designed to yield a C-terminal carboxylic acid upon cleavage. The peptide will be assembled from the C-terminus to the N-terminus, starting with the loading of Fmoc-Lys(Boc)-OH onto the resin. The temporary Nα-Fmoc protecting group will be removed with a solution of piperidine in DMF. The subsequent amino acid, Fmoc-His(Boc)-OH, will be coupled using a DIC/Oxyma activation strategy to enhance coupling efficiency and suppress racemization. The Boc protecting group on the lysine side chain and the Boc group on the histidine side chain are stable to the basic conditions of Fmoc deprotection and will be removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail containing Trifluoroacetic Acid (TFA).
Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis of this compound.
Table 1: Key Amino Acid Derivatives and Reagents
| Reagent | Chemical Name | Molar Mass ( g/mol ) | Role |
| Fmoc-Lys(Boc)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine | 468.54 | First amino acid, C-terminal |
| Fmoc-His(Boc)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butyloxycarbonyl)-L-histidine | 493.52 | Second amino acid, N-terminal |
| Wang Resin | 4-(Hydroxymethyl)phenoxymethyl-copolystyrene-1%-divinylbenzene resin | N/A | Solid support for C-terminal acid |
| DIC | N,N'-Diisopropylcarbodiimide | 126.20 | Coupling activator |
| Oxyma | Ethyl cyanohydroxyiminoacetate | 142.11 | Coupling additive to reduce racemization |
| Piperidine | Piperidine | 85.15 | Reagent for Fmoc deprotection |
| TFA | Trifluoroacetic Acid | 114.02 | Reagent for cleavage and deprotection |
| TIS | Triisopropylsilane | 158.36 | Scavenger in cleavage cocktail |
Table 2: Expected Yield and Purity
| Stage | Expected Yield | Expected Purity (by HPLC) |
| Crude Peptide | 70-90% | 60-80% |
| Purified Peptide | 30-50% | >95% |
Note: The expected yield and purity are based on typical outcomes for the synthesis of short peptides. Actual results may vary depending on the efficiency of each step.
Experimental Protocols
This protocol is designed for a 0.1 mmol synthesis scale. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Resin Preparation and First Amino Acid Loading (Fmoc-Lys(Boc)-OH)
-
Resin Swelling:
-
Weigh 200 mg of Wang resin (assuming a loading of 0.5 mmol/g) into a solid-phase synthesis vessel.
-
Add 5 mL of N,N-Dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for 30 minutes with gentle agitation (e.g., on a shaker or with manual swirling).
-
Drain the DMF from the vessel.
-
-
Loading of Fmoc-Lys(Boc)-OH:
-
In a separate vial, dissolve 187.4 mg (0.4 mmol, 4 eq) of Fmoc-Lys(Boc)-OH in 3 mL of DMF.
-
Add 62 µL (0.4 mmol, 4 eq) of DIC and 1.2 mg (0.01 mmol, 0.1 eq) of 4-(Dimethylamino)pyridine (DMAP) to the amino acid solution.
-
Add the activation mixture to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin under vacuum.
-
-
Capping of Unreacted Sites (Optional but Recommended):
-
Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (1:2:3, v/v/v).
-
Add 5 mL of the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin under vacuum.
-
Peptide Chain Elongation
This cycle consists of Fmoc deprotection followed by amino acid coupling.
-
Fmoc Deprotection:
-
Swell the Fmoc-Lys(Boc)-Wang resin in 5 mL of DMF for 30 minutes.
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of Fmoc-His(Boc)-OH:
-
In a separate vial, dissolve 197.4 mg (0.4 mmol, 4 eq) of Fmoc-His(Boc)-OH and 56.8 mg (0.4 mmol, 4 eq) of Oxyma in 3 mL of DMF.
-
Add 62 µL (0.4 mmol, 4 eq) of DIC to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
-
-
Final Fmoc Deprotection:
-
Perform the Fmoc deprotection step as described in section 2.1 to yield the free N-terminal of the dipeptide on the resin.
-
Cleavage and Deprotection
-
Resin Preparation for Cleavage:
-
Wash the deprotected peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin thoroughly under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.
-
For 5 mL of cocktail, carefully add 4.75 mL of TFA to a vial containing 125 µL of TIS and 125 µL of H₂O. Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
-
Peptide Precipitation and Purification
-
Precipitation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing 40 mL of cold diethyl ether.
-
A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the peptide in fresh cold diethyl ether and repeat the centrifugation and decanting steps twice to wash the peptide.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A common mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Fractions are collected and analyzed for purity.
-
-
Lyophilization:
-
The fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a white, fluffy powder.
-
Mandatory Visualization
Logical Workflow for this compound Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Chemical Structures and Pathway
Caption: Chemical pathway for the synthesis of this compound.
Application Notes and Protocols for Histidine-Lysine Containing Peptides in Biochemical Research
Disclaimer: While the inquiry specified the dipeptide H-His-Lys-OH, the majority of published biochemical research focuses on the closely related and extensively studied tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), often in complex with copper (GHK-Cu), and on Histidine-Lysine (HK) polymers. The following application notes and protocols are based on the significant body of literature available for GHK and HK peptides, which are highly relevant to researchers interested in the biochemical applications of histidine and lysine-containing peptide structures.
Application Note 1: GHK-Cu in Wound Healing and Tissue Regeneration
The tripeptide GHK is a naturally occurring peptide that has a high affinity for copper(II) ions, forming the complex GHK-Cu.[1][2] This complex has been extensively studied for its significant roles in wound healing, tissue regeneration, and skin remodeling.[2][3][4][5][6] GHK-Cu functions as a signaling and carrier peptide, promoting the synthesis of essential extracellular matrix proteins like collagen and elastin, attracting immune cells to the site of injury, and exhibiting both antioxidant and anti-inflammatory properties.[4][7][8][9]
Mechanism of Action
GHK-Cu's regenerative effects are multifactorial. It stimulates the production of collagen, glycosaminoglycans, and other components of the skin's structural framework.[3][4][8] The peptide complex also modulates the activity of metalloproteinases and their inhibitors, which are crucial for tissue remodeling.[3] Furthermore, GHK-Cu can influence the expression of a large number of human genes, generally reverting gene expression to a healthier state.[9] It upregulates growth factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), which are critical for angiogenesis and tissue repair.[10]
Quantitative Data Summary
| Parameter | Model System | GHK-Cu Concentration | Result | Reference |
| Collagen Production | Human Fibroblasts | 1 nM | Stimulation of synthesis. | [1][11] |
| Wound Contraction | Diabetic Rats | Topical application of biotinylated GHK-incorporated collagen | Increased rate of wound contraction compared to control. | [12] |
| Wound Healing | Burned Wounds in Animal Model | Polymer-encapsulated GHK-Cu | 84.61% wound healing by day 15 vs. 61.58% with polymer alone. | [13] |
| Inflammatory Cytokine Secretion (IL-6) | Human Dermal Fibroblasts | Not specified | Decreased TNF-α-dependent IL-6 secretion. | [5] |
| TGF-β1 Secretion | Human Dermal Fibroblasts | 1 nM | Decreased IGF-2-dependent TGF-β1 secretion. | [14] |
Experimental Protocol: In Vitro Fibroblast Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of GHK-Cu on the proliferation of fibroblast cells, which is a key aspect of its wound-healing properties.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
GHK-Cu peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of GHK-Cu in serum-free DMEM. After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the GHK-Cu solutions. Include a control group with serum-free DMEM only.
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[15] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control group.
Application Note 2: Histidine-Lysine (HK) Peptides as Non-Viral Vectors for Nucleic Acid Delivery
Histidine-lysine (HK) peptides are synthetic polymers that have shown great promise as non-viral carriers for the delivery of nucleic acids, such as siRNA and mRNA, into cells.[18][19] The lysine residues, with their positively charged amino groups, are crucial for binding to the negatively charged phosphate backbone of nucleic acids, facilitating the formation of peptide-nucleic acid complexes (polyplexes).[19] The histidine residues are critical for endosomal escape; in the acidic environment of the endosome, the imidazole ring of histidine becomes protonated, leading to endosomal swelling and lysis, which releases the nucleic acid into the cytoplasm.[19]
Mechanism of Delivery
The delivery process involves the formation of polyplexes, cellular uptake via endocytosis, and subsequent endosomal escape. The ratio of the polymer's amines to the nucleic acid's phosphates (N:P ratio) is a critical parameter that influences polyplex formation, size, and transfection efficiency.[20][21] Branched HK peptides have been found to be more effective than linear ones for mRNA delivery.[18][22]
Quantitative Data Summary
| Parameter | HK Polymer Type | Nucleic Acid | N:P Ratio for Full Complexation | Reference |
| Polyplex Formation | Histidine-capped G3 lysine dendrimers | siRNA | Varied | [23] |
| Polyplex Size | Higher molar mass hb-polyK and hb-polyKH2 | siRNA | Lower N:P ratios yielded smaller polyplexes | [20][24] |
| Gene Silencing | Higher molar mass polymers | siRNA | More potent silencing at effective N:P ratios | [20] |
Experimental Protocol: Preparation and Characterization of HK-siRNA Polyplexes
This protocol describes the formation of polyplexes between HK peptides and siRNA and their characterization using a gel retardation assay.
Materials:
-
Histidine-lysine (HK) peptide stock solution
-
siRNA stock solution
-
HEPES buffer (10 mM, pH 7.4)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other nucleic acid stain
-
6x loading dye
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Polyplex Formation:
-
Gel Retardation Assay:
-
Prepare a 1% (w/v) agarose gel in TAE buffer containing ethidium bromide.[21]
-
Add 6x loading dye to the polyplex samples.
-
Load the samples into the wells of the agarose gel. Include a lane with free siRNA as a control.
-
Run the gel at 70 V for 60 minutes.[21]
-
Visualize the gel under a UV transilluminator.
-
-
Data Analysis: The migration of siRNA in the gel will be retarded or completely inhibited when it is complexed with the HK peptide. The N:P ratio at which the siRNA band is no longer visible in the gel indicates the ratio required for complete complexation.
Application Note 3: Antioxidant Properties of Histidine-Containing Peptides
Peptides containing histidine, such as GHK, have been shown to possess antioxidant properties.[1][6] They can protect cells from oxidative damage by scavenging free radicals and chelating pro-oxidant metal ions.[1] This antioxidant activity contributes to their overall protective and regenerative effects in tissues.
Mechanism of Antioxidant Action
Histidine residues can directly scavenge reactive oxygen species (ROS). Additionally, GHK-Cu can increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD), further bolstering the cell's defense against oxidative stress.[1]
Quantitative Data Summary
| Assay | Peptide | Result | Reference |
| DPPH Radical Scavenging | Cornus officinalis peptides | 48.47% scavenging at a certain concentration. | [25] |
| Hydroxyl Radical Scavenging | Cornus officinalis peptides | 29.41% scavenging at a certain concentration. | [25] |
| SOD Activity | GHK-Cu | Increases SOD activity. | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of a peptide to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
Peptide sample
-
DPPH solution in methanol
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Dissolve the peptide in methanol or an appropriate solvent to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate, mix the peptide solution with the DPPH solution. A typical ratio is 1:1 (v/v). Include a control with the solvent instead of the peptide solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: The scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance of the DPPH solution with the peptide.
References
- 1. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]
- 7. plulaboratories.com [plulaboratories.com]
- 8. nbinno.com [nbinno.com]
- 9. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 10. peptideslabuk.com [peptideslabuk.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of GLY-HIS-LYS and its copper complex on TGF-β secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Delivery of mRNA with Histidine-Lysine Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histidine-lysine peptides as carriers of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigating histidinylated highly branched poly(lysine) for siRNA delivery - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB01793D [pubs.rsc.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Delivery of mRNA with Histidine-Lysine Peptides | Springer Nature Experiments [experiments.springernature.com]
- 23. ukicrs.org [ukicrs.org]
- 24. Investigating histidinylated highly branched poly(lysine) for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Note: H-His-Lys-OH as a Novel Mixed-Mode Ligand in Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Affinity chromatography is a powerful technique for purifying biomolecules based on highly specific, reversible biological interactions.[1][2] The principle relies on a ligand, covalently attached to a solid support, that specifically binds to the target molecule.[3][4] While traditional affinity chromatography uses a single type of interaction, mixed-mode or multimodal chromatography employs ligands capable of multiple interaction types, such as ionic, hydrophobic, and affinity-based interactions, offering unique selectivity for challenging purification tasks.[5][6][7]
This document describes the theoretical application of the tripeptide H-His-Lys-OH as a novel mixed-mode affinity ligand. This peptide combines the distinct properties of its constituent amino acids:
-
Histidine (His): The imidazole side chain is an excellent chelator of metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺), a principle widely used in Immobilized Metal Affinity Chromatography (IMAC) for purifying His-tagged proteins.[8][9]
-
Lysine (Lys): The primary amine in its side chain provides a strong positive charge at neutral pH, enabling strong cation-exchange interactions. Lysine itself is used as an affinity ligand for purifying proteins like plasminogen.[10][11][12]
The combination of these functionalities in a single, short peptide creates a versatile ligand capable of purifying proteins based on both their metal-binding affinity and their surface charge characteristics.
Ligand Immobilization Protocol
The this compound peptide can be covalently coupled to a pre-activated chromatography resin. N-hydroxysuccinimide (NHS)-activated agarose is ideal for this purpose, as it readily reacts with primary amines (the N-terminus and the lysine side chain) to form stable amide bonds.[13]
1.1 Materials
-
NHS-activated Agarose Resin (e.g., NHS-Activated Sepharose 4 Fast Flow)
-
This compound Peptide
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1.0 M ethanolamine, pH 8.0
-
Wash Buffer 1: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
Storage Buffer: 20% Ethanol in PBS
1.2 Protocol for Ligand Coupling
-
Resin Preparation: Weigh out the desired amount of dry NHS-activated agarose resin and wash immediately with 1 mM ice-cold HCl. Prepare a 50% slurry with ice-cold 1 mM HCl.
-
Ligand Solubilization: Dissolve the this compound peptide in the Coupling Buffer at a concentration of 5-10 mg/mL.
-
Coupling Reaction: Quickly wash the prepared resin with Coupling Buffer. Immediately add the ligand solution to the resin slurry (typically 1 volume of ligand solution to 1 volume of settled resin).
-
Incubation: Gently mix the resin-ligand slurry on a rocker or end-over-end rotator for 4 hours at room temperature or overnight at 4°C.
-
Blocking: Centrifuge the resin, discard the supernatant, and add 2 volumes of Blocking Buffer. Mix for 2 hours at room temperature to block any unreacted NHS esters.
-
Washing: Wash the resin by performing three alternating cycles of Wash Buffer 1 and Wash Buffer 2. This removes non-covalently bound ligands and blocking agents.
-
Final Equilibration: Wash the resin with 5-10 column volumes (CVs) of neutral PBS and prepare a 50% slurry in Storage Buffer for long-term storage at 4°C.
Figure 1. Immobilization of this compound onto NHS-activated agarose.
Protein Purification Protocols
This resin can be operated in two primary modes:
-
IMAC Mode: For purifying proteins with an affinity for metal ions.
-
Mixed Cation-Exchange/IMAC Mode: For purifying proteins based on both charge and metal affinity.
2.1 General Chromatography Workflow
Figure 2. General experimental workflow for affinity chromatography.
2.2 Protocol 1: IMAC Mode
This protocol is suitable for purifying proteins that bind to metal ions, such as native metalloproteins or recombinant proteins with a weak His-tag.
-
Column Preparation: Pack a column with the this compound resin.
-
Metal Charging: Wash the column with 5 CV of sterile, nuclease-free water. Charge the resin by loading 2 CV of 50 mM NiSO₄ (or other desired metal salt). Wash with 5 CV of water, followed by 5 CV of Binding Buffer.
-
Binding Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 10 mM Imidazole, pH 7.4.
-
Sample Application: Load the clarified cell lysate onto the column at a low flow rate (e.g., 0.5-1.0 mL/min).
-
Wash: Wash the column with 10 CV of Binding Buffer to remove unbound proteins.
-
Elution: Elute the target protein using one of the following methods:
-
Imidazole Gradient: A linear gradient from 10 mM to 500 mM imidazole in Binding Buffer over 10 CV.
-
pH Gradient: A linear gradient from pH 7.4 to pH 4.5 in a buffer system like sodium phosphate.
-
2.3 Protocol 2: Mixed-Mode Cation Exchange / IMAC
This protocol is designed for proteins that may have both negative surface patches (allowing binding to the positively charged lysine) and an affinity for metal ions.
-
Column Preparation & Charging: Prepare and charge the column with metal as described in Protocol 1.
-
Binding Buffer: 20 mM HEPES, 25 mM NaCl, pH 7.0. The low salt concentration promotes ionic interactions.
-
Sample Application: Load the clarified lysate (dialyzed into Binding Buffer) onto the column.
-
Wash: Wash with 10 CV of Binding Buffer. An optional intermediate wash with Binding Buffer containing a low concentration of imidazole (e.g., 20 mM) can remove weakly bound contaminants.
-
Elution: Elute using a dual-gradient or sequential steps:
-
Step 1 (Ionic Elution): Apply a linear gradient of NaCl from 25 mM to 1.0 M in the Binding Buffer. This will elute proteins bound primarily by charge.
-
Step 2 (Affinity Elution): After the salt gradient, apply a high concentration of imidazole (e.g., 500 mM) or a low pH buffer to elute proteins that are also bound via metal chelation.
-
Data Presentation (Hypothetical)
The following tables present hypothetical data for the purification of a target protein, "Kinase-X," using the this compound resin.
Table 1: Resin Characteristics (Hypothetical)
| Parameter | Value |
|---|---|
| Support Matrix | 4% Cross-linked Agarose |
| Ligand | This compound |
| Ligand Density | ~15 µmol / mL of resin |
| Binding Capacity (for Kinase-X) | 8-12 mg / mL of resin |
| Recommended Flow Rate | 0.5 - 2.0 mL/min |
| pH Stability | 3 - 11 |
Table 2: Purification of Kinase-X using Mixed-Mode Protocol (Hypothetical)
| Step | Total Protein (mg) | Kinase-X Activity (Units) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Clarified Lysate | 250 | 50,000 | 5 | 100 |
| Flow-through | 210 | 2,500 | <1 | 5 |
| Salt Elution (0.5 M NaCl) | 15 | 7,500 | 30 | 15 |
| Imidazole Elution (500 mM) | 11.5 | 38,500 | >95 | 77 |
Application Example: Purification of a MAP Kinase
Many signaling proteins, such as kinases, possess distinct surface charge patches and may coordinate metal ions as cofactors. The this compound ligand could be particularly effective for their purification.
Figure 3. A hypothetical pathway where the target protein (ERK) has properties suitable for purification with this compound resin.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Target protein in flow-through | Incorrect binding pH or ionic strength. | Optimize the pH of the Binding Buffer. For cation-exchange, ensure low salt concentration (<50 mM). |
| Metal charging was unsuccessful. | Ensure the resin is properly charged with fresh metal solution. | |
| High levels of contaminants | Non-specific binding. | Increase salt concentration in the Binding/Wash buffer. Add a low concentration of imidazole (10-20 mM) to the wash buffer. |
| Poor protein recovery | Elution conditions are too mild. | Increase the concentration of NaCl or imidazole in the elution buffer. Decrease the pH of the elution buffer. |
| Protein has precipitated on the column. | Try adding non-ionic detergents or glycerol to the buffers to increase protein solubility. |
References
- 1. microbenotes.com [microbenotes.com]
- 2. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 3. cube-biotech.com [cube-biotech.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. bio-rad.com [bio-rad.com]
- 6. Mixed-Mode Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of cytochrome c oxidase by lysine-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shop.sartorius.com [shop.sartorius.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Fluorescent Labeling of H-His-Lys-OH for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are powerful tools for visualizing and tracking molecular interactions, cellular processes, and the localization of peptides in real time.[1] The dipeptide H-His-Lys-OH possesses two primary amines (the N-terminus and the lysine side chain) and a histidine imidazole side chain, all of which are potential sites for fluorescent labeling. The primary amines are the most common targets for covalent modification with amine-reactive fluorescent dyes.[2][3] This specific labeling allows for the attachment of a fluorophore with potentially minimal impact on the dipeptide's intrinsic properties.
This document provides a detailed guide to the fluorescent labeling of this compound, focusing on the use of N-hydroxysuccinimide (NHS) ester chemistry.[4] It includes protocols for conjugation, purification, and characterization, as well as potential imaging applications.
Chemistry of Fluorescent Labeling
The most straightforward method for labeling this compound is the reaction of an NHS-ester-functionalized fluorescent dye with the primary amine groups of the dipeptide.[5][6] This reaction, performed at a slightly basic pH (typically 8.3-8.5), results in the formation of a stable amide bond.[7][8]
It is important to note that while NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic residues such as the imidazole group of histidine can occur.[9][10][11] The reactivity is pH-dependent, and under the optimal conditions for amine labeling, the reaction with histidine is generally less favored.[9][10] However, the potential for labeling at the histidine residue should be considered, which may lead to a heterogeneous product mixture. For reproducible and well-defined conjugates, controlling the stoichiometry and reaction conditions is crucial.
Quantitative Data for Common Fluorescent Dyes
The choice of fluorophore is critical and depends on the specific application and available instrumentation. Below is a summary of the properties of common amine-reactive fluorescent dyes suitable for labeling this compound.
| Fluorescent Dye | Reactive Group | Excitation (nm) | Emission (nm) | Quantum Yield (Typical) | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| FITC | Isothiocyanate | ~494 | ~518-520 | ~0.92[12] | ~75,000[12] |
| Carboxyfluorescein (FAM), SE | Succinimidyl Ester | ~494 | ~518 | High | ~83,000 |
| TAMRA, SE | Succinimidyl Ester | ~557 | ~583 | ~0.1 | ~91,000 |
| Alexa Fluor™ 488, NHS Ester | Succinimidyl Ester | ~490 | ~525 | ~0.92 | ~73,000 |
| Alexa Fluor™ 555, NHS Ester | Succinimidyl Ester | ~555 | ~580 | ~0.1 | ~155,000 |
| Cy®3, NHS Ester | Succinimidyl Ester | ~550 | ~570 | ~0.15 | ~150,000 |
| Cy®5, NHS Ester | Succinimidyl Ester | ~650 | ~670 | ~0.2 | ~250,000 |
Note: Quantum yields and extinction coefficients are approximate and can vary with the conjugation partner and the environment.
Experimental Protocols
Protocol for Fluorescent Labeling of this compound with an NHS-Ester Dye
This protocol describes the labeling of the primary amines of this compound with an amine-reactive NHS-ester fluorescent dye.
Materials:
-
This compound dipeptide
-
Amine-reactive fluorescent dye with an NHS ester group (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[7][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification equipment (HPLC or size-exclusion chromatography)
-
Lyophilizer
Procedure:
-
Prepare the Dipeptide Solution:
-
Calculate the required amount of this compound. For example, to prepare 1 mg of a 2 mM solution, first calculate the molar mass of this compound (C12H21N5O4 = 315.33 g/mol ).
-
Dissolve the dipeptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of the NHS-ester dye to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[13]
-
-
Labeling Reaction:
-
Quench the Reaction (Optional):
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS-ester dye.[13]
-
Purification of the Labeled Dipeptide
Purification is essential to remove unconjugated dye and unlabeled dipeptide.[15]
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: HPLC with a UV-Vis or fluorescence detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Procedure:
-
Acidify the reaction mixture with a small amount of TFA.
-
Inject the sample onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). The more hydrophobic, labeled dipeptide will elute later than the unlabeled dipeptide.
-
Collect the fractions corresponding to the fluorescently labeled product.
-
Lyophilize the purified fractions.
-
Method 2: Size-Exclusion Chromatography (SEC)
-
Resin: Sephadex LH-20 or similar resin suitable for small molecules.
-
Column: Gravity-flow chromatography column.
-
Elution Buffer: Water or a suitable buffer.
-
Procedure:
-
Pack and equilibrate the column with the elution buffer.
-
Load the reaction mixture onto the column.
-
Elute the sample with the elution buffer. The larger, labeled dipeptide will elute before the smaller, free dye molecules.
-
Collect fractions and monitor the fluorescence to identify the product-containing fractions.
-
Pool the desired fractions and lyophilize.
-
Characterization of the Labeled Dipeptide
-
Mass Spectrometry: Confirm the identity and purity of the labeled dipeptide by determining its molecular weight.
-
UV-Visible Spectroscopy: Determine the concentration of the peptide and the dye. The degree of labeling can be calculated from the absorbance maxima of the dye and the peptide (if the peptide has a chromophore).
Visualizations
Caption: Experimental workflow for fluorescent labeling of this compound.
Caption: Conceptual pathway of cellular uptake for labeled this compound.
Applications in Imaging
Fluorescently labeled this compound can be a versatile tool for various imaging applications.
-
Cellular Uptake and Trafficking: Peptides rich in histidine and lysine have been explored as carriers for nucleic acids, and polyhistidine peptides can act as cell-penetrating peptides.[16][17][18] Fluorescently labeling this compound can enable the study of its cellular uptake mechanisms, such as macropinocytosis, and its subsequent intracellular trafficking and fate.[15][18]
-
Studying Peptide Metabolism: The enzymatic degradation of the labeled dipeptide can be monitored within cellular environments or in vitro assays.[19][20] Changes in fluorescence polarization or intensity upon cleavage can provide insights into the stability and metabolism of the dipeptide.
-
Probes for Cellular Microenvironments: Some fluorescent dyes are sensitive to their local environment, such as pH or polarity. A labeled this compound could potentially serve as a probe to report on the characteristics of different cellular compartments it enters.[13]
-
Delivery Vehicle Studies: While a simple dipeptide, this compound shares characteristics with larger cell-penetrating and nucleic acid-binding peptides.[16][17] Its fluorescently labeled counterpart can be used as a simple model system to study the fundamental principles of peptide-mediated delivery.
Conclusion
The successful fluorescent labeling of this compound provides a valuable probe for a range of biological imaging studies. By carefully following the detailed protocols for labeling, purification, and characterization, researchers can generate high-quality fluorescent dipeptides. The selection of the most suitable fluorescent dye will be paramount for achieving optimal results in specific imaging applications.
References
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. mdpi.com [mdpi.com]
- 14. Self-assembled dipeptide based fluorescent nanoparticles as a platform for developing cellular imaging probes and targeted drug delivery chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Histidine-lysine peptides as carriers of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular uptake and in vivo distribution of polyhistidine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for H-His-Lys-OH in Protein-Peptide Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-His-Lys-OH, composed of L-histidine and L-lysine, represents a fundamental structural motif in the study of protein-peptide interactions. The unique physicochemical properties of its constituent amino acids—the ionizable imidazole group of histidine and the positively charged primary amine of lysine's side chain—make it a valuable tool for investigating molecular recognition events.[1][2] Histidine can act as both a hydrogen bond donor and acceptor, and its charge state is sensitive to the local pH environment. Lysine's positive charge allows for electrostatic interactions, such as the formation of salt bridges with acidic residues on a protein surface.[2]
These characteristics make peptides containing the His-Lys motif crucial in various biological processes. They can serve as recognition sites for protein binding and play roles in enzyme catalysis.[3][4] Consequently, the this compound dipeptide can be utilized as a simple model system or a competitive inhibitor to probe the binding pockets of proteins that recognize His-Lys sequences.
This document provides detailed application notes and experimental protocols for utilizing this compound in protein-peptide interaction studies, aimed at researchers in academia and professionals in drug development.
Applications of this compound
The dipeptide this compound can be employed in a variety of research applications to elucidate the nature of protein-peptide interactions:
-
Competitive Binding Assays: this compound can be used as a competitive ligand to determine the binding specificity of a protein for peptides containing the His-Lys motif. By measuring the displacement of a labeled ligand, one can infer the affinity of the protein for the dipeptide.
-
Enzyme Inhibition Studies: For enzymes whose substrate or binding partners contain a His-Lys sequence, this compound can be tested as a potential inhibitor.[4][5] Such studies can provide insights into the enzyme's active site and mechanism of action.
-
Fragment-Based Drug Discovery: this compound can serve as a starting fragment in fragment-based drug discovery campaigns. By identifying weak but specific binding of the dipeptide, medicinal chemists can elaborate its structure to develop more potent and selective inhibitors.
-
Biophysical Characterization of Binding: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the thermodynamic and kinetic parameters of the this compound-protein interaction.[6][7][8][9][10][11]
-
pH-Dependent Interaction Studies: The pH-sensitive nature of the histidine residue allows for the investigation of how changes in pH affect protein-peptide binding, which is particularly relevant for proteins in cellular compartments with varying pH.[12]
Data Presentation
Quantitative data from protein-peptide interaction studies should be organized for clarity and comparative analysis. Below are template tables for recording data from common biophysical assays.
Table 1: Isothermal Titration Calorimetry (ITC) Data for this compound Interaction with Target Protein
| Parameter | Value | Units |
| Stoichiometry (n) | e.g., 0.98 ± 0.05 | |
| Association Constant (Kₐ) | e.g., 1.5 x 10⁴ | M⁻¹ |
| Dissociation Constant (K₋₁) | e.g., 67 | µM |
| Enthalpy Change (ΔH) | e.g., -8.2 | kcal/mol |
| Entropy Change (ΔS) | e.g., -5.7 | cal/mol·K |
| Gibbs Free Energy (ΔG) | e.g., -5.5 | kcal/mol |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data for this compound Interaction with Target Protein
| Parameter | Value | Units |
| Association Rate Constant (kₐ) | e.g., 2.1 x 10³ | M⁻¹s⁻¹ |
| Dissociation Rate Constant (k₋₁) | e.g., 1.4 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant (K₋₁) | e.g., 667 | nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific protein and experimental setup.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[8][9][10][11]
Materials:
-
Purified target protein (concentration accurately determined)
-
This compound dipeptide (high purity)
-
ITC instrument
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.4)
-
Syringes and sample cell for ITC
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified target protein against the chosen ITC buffer to minimize buffer mismatch effects.
-
Dissolve this compound in the same dialysis buffer.
-
Degas both the protein and dipeptide solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Equilibrate the instrument with the ITC buffer.
-
-
Loading the ITC:
-
Load the target protein into the sample cell (e.g., 40 µM).
-
Load the this compound solution into the injection syringe (e.g., 400 µM, typically 10-fold higher than the protein concentration).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles and allow for equilibration, and discard this data point during analysis.
-
Proceed with a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline (e.g., 180 seconds).
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine n, Kₐ, and ΔH.
-
Calculate ΔG and ΔS from the obtained values.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates).[6][7][13][14][15]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)
-
Purified target protein
-
This compound dipeptide
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Amine coupling reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the target protein in the immobilization buffer to covalently link it to the sensor surface via amine coupling. The desired immobilization level will depend on the assay and should be optimized.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference channel should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from 0.1x to 10x the expected K₋₁).
-
Inject the dipeptide solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
Between different concentrations, regenerate the sensor surface if necessary using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution), which needs to be optimized to not denature the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine kₐ and k₋₁.
-
Calculate the equilibrium dissociation constant (K₋₁) as the ratio of k₋₁/kₐ.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where a protein-peptide interaction involving a His-Lys motif is a key regulatory step. This compound could be used to competitively inhibit this interaction.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the ITC and SPR experiments described in the protocols.
Isothermal Titration Calorimetry (ITC) Workflow
Caption: General workflow for an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR) Workflow
Caption: General workflow for a Surface Plasmon Resonance experiment.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of small peptides to immobilized antibodies: kinetic analysis by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. Isothermal Titration Calorimetry [bio-protocol.org]
- 10. 4.7. Isothermal Titration Calorimetry (ITC) [bio-protocol.org]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. scilit.com [scilit.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. biosensingusa.com [biosensingusa.com]
- 15. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-His-Lys-OH as a Versatile Building Block for Peptide Libraries in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-His-Lys-OH (Histidyl-Lysine) represents a strategic building block for the construction of combinatorial peptide libraries aimed at the discovery of novel therapeutic leads. The unique physicochemical properties of its constituent amino acids—the ionizable imidazole side chain of histidine and the primary amine of lysine—confer a range of functionalities to the resulting peptides. These include pH-sensitivity, metal chelation capabilities, and the potential for diverse molecular interactions, making this compound an attractive scaffold for targeting various biological processes, particularly in the realms of inflammation and oxidative stress.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation and screening of peptide libraries for anti-inflammatory and antioxidant activities.
Key Applications of this compound in Peptide Libraries
Peptide libraries constructed with an this compound core can be screened for a multitude of biological activities. The inherent properties of histidine and lysine make these libraries particularly well-suited for identifying:
-
Anti-inflammatory Peptides: The imidazole ring of histidine can act as a proton shuttle and a scavenger of reactive oxygen species (ROS), while lysine's positive charge can facilitate interactions with negatively charged cell membranes, common in inflammatory processes. Peptides derived from these libraries can be screened for their ability to modulate key inflammatory pathways such as the NF-κB and MAPK signaling cascades.
-
Antioxidant Peptides: Histidine-containing peptides are known for their radical scavenging and metal-chelating properties, which are crucial for mitigating oxidative stress. Libraries can be screened for their capacity to protect cells from oxidative damage.
-
pH-Responsive Peptides: The pKa of histidine's imidazole side chain (around 6.0) allows for changes in protonation state within physiological and pathological pH ranges. This can be exploited to design peptides that are activated or change their conformation in the acidic microenvironments of tumors or inflamed tissues.
-
Nucleic Acid Carriers: The cationic nature of lysine at physiological pH enables the complexation with negatively charged nucleic acids, making peptides containing this residue potential vectors for gene delivery. Histidine's "proton sponge" effect can facilitate endosomal escape, a critical step in intracellular delivery.
Experimental Protocols
Synthesis of a Combinatorial Peptide Library using this compound
This protocol describes the synthesis of a "one-bead-one-compound" (OBOC) combinatorial peptide library using the split-and-mix method with this compound as a core building block.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
H-His(Trt)-Lys(Boc)-OH (or appropriately protected dipeptide)
-
Coupling reagents: HBTU, HOBt
-
Activator: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: Methanol, Isopropanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Solid Phase Peptide Synthesis (SPPS) vessels
-
Shaker for SPPS
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in an SPPS vessel.
-
First Amino Acid Coupling (Positional Diversity):
-
Split the resin into equal portions, one for each amino acid to be coupled at the first position.
-
In each vessel, add the corresponding Fmoc-amino acid (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Pooling and Mixing: Combine all resin portions into a single vessel and mix thoroughly to ensure randomization.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the pooled resin.
-
Shake for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Incorporation of the this compound Building Block:
-
To the pooled resin, add the protected dipeptide H-His(Trt)-Lys(Boc)-OH (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.
-
Shake for 2 hours at room temperature.
-
Wash the resin as in step 2.
-
-
Subsequent Amino Acid Couplings (Further Diversity):
-
Repeat the split-mix-deprotect-couple cycle for the desired number of additional amino acid residues.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash the resin extensively with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptides in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Lyophilize the peptides to obtain a white powder.
-
Caption: Workflow for screening anti-inflammatory peptides.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of the peptide library to inhibit the formation of intracellular reactive oxygen species (ROS).
Materials:
-
Human hepatocarcinoma HepG2 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black-walled plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Peptide and Probe Incubation:
-
Remove the media and wash the cells with PBS.
-
Add media containing the peptide library pools and DCFH-DA (25 µM) to the cells.
-
Incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the media and wash the cells with PBS.
-
Add AAPH solution (600 µM) to all wells to induce ROS formation.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve for fluorescence versus time.
-
Determine the CAA value for each peptide pool relative to the quercetin control.
-
Identify peptide pools with high CAA values for further investigation.
-
Cellular Antioxidant Assay Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Data Presentation
Quantitative data from screening experiments should be summarized in clear and concise tables to facilitate the comparison of different peptide pools and the identification of lead candidates.
Table 1: Illustrative Anti-Inflammatory Activity of Peptide Pools
| Peptide Pool | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| Pool A | 10 | 15.2 ± 2.1 | 12.5 ± 3.0 | 10.8 ± 2.5 | 98.5 ± 1.2 |
| Pool B | 10 | 65.8 ± 4.5 | 58.2 ± 5.1 | 55.4 ± 4.8 | 95.3 ± 2.0 |
| Pool C | 10 | 20.1 ± 2.8 | 18.9 ± 3.5 | 16.7 ± 3.1 | 97.1 ± 1.8 |
| Pool D | 10 | 72.5 ± 5.0 | 68.9 ± 6.2 | 65.1 ± 5.5 | 93.8 ± 2.5 |
| Dexamethasone (1 µM) | 1 | 92.1 ± 3.8 | 88.4 ± 4.2 | 85.6 ± 3.9 | 99.0 ± 1.0 |
Data are presented as mean ± SD (n=3). This data is for illustrative purposes only.
Table 2: Illustrative Cellular Antioxidant Activity of Peptide Pools
| Peptide Pool | Concentration (µM) | CAA Value (µmol QE/100 µmol peptide) |
| Pool 1 | 25 | 5.2 ± 0.8 |
| Pool 2 | 25 | 18.9 ± 2.3 |
| Pool 3 | 25 | 8.1 ± 1.1 |
| Pool 4 | 25 | 25.4 ± 3.0 |
| Quercetin | 25 | 100 (Reference) |
Data are presented as mean ± SD (n=3). QE = Quercetin Equivalents. This data is for illustrative purposes only.
Signaling Pathway Analysis
Identified "hit" peptides can be further characterized to elucidate their mechanism of action by investigating their effects on key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a key therapeutic strategy.
NF-κB Signaling Pathway Diagram
Caption: Simplified canonical NF-κB signaling pathway.
Protocol for Assessing NF-κB Inhibition:
-
Cell Treatment: Treat RAW 264.7 cells with the hit peptide followed by LPS stimulation as described in the anti-inflammatory screening protocol.
-
Nuclear Extraction: Perform nuclear and cytoplasmic fractionation to separate nuclear proteins.
-
Western Blot Analysis:
-
Probe cytoplasmic extracts with antibodies against IκBα and phospho-IκBα to assess degradation.
-
Probe nuclear extracts with an antibody against the p65 subunit of NF-κB to measure its translocation to the nucleus.
-
A reduction in phospho-IκBα and nuclear p65 indicates inhibition of the NF-κB pathway.
-
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation and cellular stress responses.
MAPK Signaling Pathway Diagram
Caption: A representative MAPK (p38) signaling pathway.
Protocol for Assessing MAPK Inhibition:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the hit peptide and LPS. Lyse the cells to extract total protein.
-
Western Blot Analysis:
-
Perform western blotting on the total cell lysates.
-
Probe with antibodies against total and phosphorylated forms of key MAPK proteins (e.g., p38, ERK1/2, JNK).
-
A decrease in the ratio of phosphorylated MAPK to total MAPK indicates inhibition of the pathway.
-
Conclusion
This compound is a powerful and versatile building block for the creation of diverse peptide libraries. The protocols outlined in these application notes provide a comprehensive framework for the synthesis of such libraries and their subsequent screening for anti-inflammatory and antioxidant activities. The detailed methodologies for cell-based assays and signaling pathway analysis will enable researchers to identify and characterize novel peptide-based drug candidates. The unique properties conferred by the histidine and lysine residues offer a promising avenue for the discovery of next-generation therapeutics.
Application Notes and Protocols for H-His-Lys-OH and its Tripeptide Derivative, Gly-His-Lys (GHK), in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction and Overview
The dipeptide H-His-Lys-OH (Histidyl-Lysine) and its N-terminally extended tripeptide derivative, Gly-His-Lys (GHK), are molecules of significant interest in the field of drug discovery and development. While this compound is primarily recognized as a crucial building block in the synthesis of more complex peptides, the tripeptide GHK, particularly in its copper-complexed form (GHK-Cu), has demonstrated a wide range of biological activities. This document provides a detailed overview of the applications, experimental protocols, and known mechanisms of action for both this compound and GHK to guide researchers in their potential therapeutic development.
Due to the limited availability of data on the independent biological activity of this compound, this report will first cover its established role in chemical synthesis. The subsequent and more detailed sections will focus on the extensively studied Gly-His-Lys (GHK), a tripeptide for which this compound serves as a foundational component.
Part I: this compound (Histidyl-Lysine)
Primary Application: A Versatile Building Block in Peptide Synthesis
This compound is a dipeptide valued for its utility in the chemical synthesis of more complex peptide structures. Its unique structure, featuring the imidazole side chain of histidine and the primary amine side chain of lysine, makes it a versatile component for creating peptide-based therapeutics, including analogues of naturally occurring peptides and novel drug candidates.
Key Attributes:
-
Bifunctionality: The presence of reactive side chains on both amino acid residues allows for various chemical modifications and the creation of branched or cyclic peptides.
-
Enhanced Solubility and Stability: Incorporation of this compound can improve the physicochemical properties of larger peptides, enhancing their solubility and stability for pharmaceutical formulations.[1]
-
Metal Chelation: The histidine residue provides a potential metal-binding site, a property that can be exploited in the design of diagnostic and therapeutic agents.
Experimental Protocol: Solid-Phase Synthesis of a Peptide Incorporating this compound
The following is a generalized protocol for the solid-phase synthesis of a tetrapeptide, Ac-Ala-His-Lys-Ala-NH2, to illustrate the use of this compound precursors. This method utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials and Reagents:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the lysine residue by treating the resin with 20% piperidine in DMF.
-
Amino Acid Coupling (Histidine): Activate Fmoc-His(Trt)-OH with DIC and Oxyma in DMF and couple it to the free amine on the resin-bound lysine.
-
Repetitive Cycles: Repeat the deprotection and coupling steps for the subsequent amino acid (Fmoc-Ala-OH).
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide using acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Peptide Synthesis:
Caption: Workflow for solid-phase peptide synthesis incorporating this compound precursors.
Part II: Gly-His-Lys (GHK) in Drug Discovery
Applications in Drug Discovery and Development
The tripeptide GHK is a naturally occurring peptide fragment that has garnered significant attention for its therapeutic potential.[2][3] Its biological activities are often enhanced when complexed with copper (GHK-Cu).
Therapeutic Areas of Interest:
-
Wound Healing and Tissue Regeneration: GHK-Cu promotes the synthesis of collagen and glycosaminoglycans, crucial components of the extracellular matrix, and stimulates angiogenesis.[4]
-
Anti-Aging and Dermatology: It is widely used in cosmetic formulations to improve skin elasticity, reduce fine lines and wrinkles, and address photodamage.
-
Anti-Inflammatory Effects: GHK has been shown to possess anti-inflammatory properties.
-
Neuroprotection and Anxiolytic Effects: Studies have indicated potential neuroprotective and anxiety-reducing effects of GHK.[5]
-
Antioxidant Activity: GHK can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating pro-oxidant metal ions.[2]
Mechanism of Action and Signaling Pathways
GHK exerts its biological effects through multiple mechanisms, often involving the modulation of gene expression and interaction with cell signaling pathways.
Key Signaling Pathways:
-
TGF-β Pathway: GHK is known to stimulate the production of Transforming Growth Factor-β (TGF-β), a key regulator of extracellular matrix protein synthesis, including collagen.
-
Matrix Metalloproteinase (MMP) Regulation: It can modulate the activity of MMPs and their inhibitors (TIMPs), playing a role in tissue remodeling.[4]
-
Antioxidant Defense: GHK can directly scavenge harmful free radicals and chelate metal ions like copper and iron, preventing them from participating in reactions that generate ROS.[2]
Signaling Pathway Diagram:
Caption: Simplified signaling pathways of GHK-Cu in tissue regeneration and antioxidant defense.
Quantitative Data Summary
The following table summarizes key quantitative data for GHK and GHK-Cu from various studies.
| Parameter | Compound | Value | Assay/Model | Reference |
| Antioxidant Activity | ||||
| ROS Inhibition | GHK | 48% inhibition at 10 µM | t-BOOH-induced ROS in Caco-2 cells | [2] |
| Anxiolytic Effect | ||||
| Effective Dose | GHK | 0.5 µg/kg (intraperitoneal) | Elevated plus maze test in rats | [5] |
| Collagen Synthesis | ||||
| Stimulation Range | GHK-Cu | 10⁻¹² to 10⁻¹¹ M | Fibroblast culture | [3] |
| Maximal Stimulation | GHK-Cu | 10⁻⁹ M | Fibroblast culture | [3] |
Experimental Protocols for GHK
This protocol is adapted from studies evaluating the ability of GHK to reduce reactive oxygen species in a cell-based model.[2]
Materials:
-
Caco-2 cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
tert-butyl hydroperoxide (t-BOOH)
-
GHK solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Caco-2 cells to confluency in appropriate media.
-
DCFDA Loading: Incubate cells with 10 µM DCFDA in PBS for 30 minutes.
-
Treatment: Treat the cells with varying concentrations of GHK (e.g., 1-10 µM) for 15 minutes.
-
Oxidative Stress Induction: Induce oxidative stress by adding t-BOOH to the cell culture.
-
Flow Cytometry Analysis: Analyze the fluorescence of the cells using a flow cytometer. A reduction in fluorescence in GHK-treated cells compared to the control indicates ROS scavenging activity.
This protocol is based on a study assessing the anxiolytic effects of GHK in rats.[5]
Materials:
-
Male rats
-
Elevated plus maze apparatus
-
GHK solution for injection
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimatization: Acclimatize the rats to the testing room for at least 1 hour before the experiment.
-
Injection: Administer GHK intraperitoneally at various doses (e.g., 0.5, 5, 50 µg/kg) or vehicle control 12 minutes before the test.
-
Maze Test: Place each rat at the center of the elevated plus maze, facing an open arm.
-
Data Recording: Record the time spent in the open arms and closed arms over a 5-minute period.
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Experimental Workflow for Anxiolytic Assay:
Caption: Workflow for assessing the anxiolytic effects of GHK using the elevated plus maze.
Conclusion
This compound is a valuable dipeptide in the field of synthetic peptide chemistry, providing a versatile scaffold for the construction of novel therapeutic peptides. While its independent biological activity is not well-documented, it forms the core of the highly active tripeptide GHK. GHK, and its copper complex, have demonstrated significant potential in drug discovery, particularly in the areas of tissue regeneration, anti-aging, and as an anti-inflammatory and antioxidant agent. The protocols and data presented here offer a foundation for researchers to explore the therapeutic applications of GHK and to utilize this compound in the design and synthesis of new peptide-based drug candidates. Further research into the specific biological roles of the this compound dipeptide itself may reveal novel therapeutic avenues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Anxiolytic effects of Gly-His-Lys peptide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: H-His-Lys-OH Peptide Synthesis
Welcome to the technical support center for the synthesis of the dipeptide H-His-Lys-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the this compound dipeptide?
A1: The primary challenges in synthesizing this compound stem from the unique properties of the constituent amino acids, histidine and lysine. For histidine, the imidazole side chain can lead to racemization during coupling and side reactions if not properly protected.[1][2] Lysine's side-chain ε-amino group must be protected to prevent the formation of branched peptides.[3] Additionally, as with any SPPS, ensuring complete coupling and deprotection at each step is crucial for achieving a high yield and purity.
Q2: Which protecting groups are recommended for Histidine and Lysine in this synthesis?
A2: For Fmoc-based SPPS, the following protecting groups are widely recommended:
-
Histidine (His): The trityl (Trt) group (Fmoc-His(Trt)-OH) is the most commonly used protecting group for the imidazole side chain.[4] It offers good stability during synthesis and is readily removed during the final cleavage step.[4] However, it is prone to causing racemization.[2] For syntheses where racemization is a major concern, Fmoc-His(Boc)-OH has been shown to significantly reduce D-isomer formation, especially at elevated temperatures.[5]
-
Lysine (Lys): The tert-butyloxycarbonyl (Boc) group (Fmoc-Lys(Boc)-OH) is the standard choice for protecting the ε-amino group.[6][7] It is stable to the piperidine used for Fmoc deprotection but is efficiently removed by trifluoroacetic acid (TFA) during the final cleavage.[7][8]
Q3: How can I monitor the completion of the coupling and deprotection steps?
A3: Monitoring reaction completion is critical. The Kaiser test (or ninhydrin test) is a highly sensitive qualitative method used to detect free primary amines on the resin.[1]
-
After Fmoc deprotection: A positive Kaiser test (intense blue color) indicates the successful removal of the Fmoc group and the presence of a free N-terminal amine, ready for the next coupling step.
-
After coupling: A negative Kaiser test (yellow/colorless beads) indicates that the coupling reaction is complete and there are no remaining free amines.[9] If the test is positive, a second coupling (double coupling) is recommended.[10]
Q4: What is the expected purity and yield for this compound synthesis?
A4: The final yield and purity are highly dependent on the efficiency of each synthesis step. Even a small drop in stepwise efficiency can dramatically lower the overall yield. For a short peptide like a dipeptide, a crude purity of over 80% and a final purified yield of 50-70% can be reasonably expected with an optimized protocol. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC), and the identity is confirmed by Mass Spectrometry (MS).[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low crude peptide yield after cleavage.
| Potential Cause | Recommended Solution |
| Incomplete Coupling | Monitor each coupling step with the Kaiser test. If the test is positive after the initial coupling, perform a "double coupling" by repeating the coupling step with fresh reagents before proceeding to the next deprotection.[10] |
| Peptide Aggregation | While less common for a dipeptide, aggregation can hinder reagent access. Ensure proper resin swelling before starting the synthesis. Using a higher-swelling resin like a PEG-PS resin can also help. |
| Premature Cleavage | Ensure the chosen resin linker is stable to the repeated Fmoc deprotection conditions (20% piperidine in DMF). For a C-terminal carboxyl group, a 2-chlorotrityl chloride (2-CTC) resin is a good choice as it is very acid-sensitive, allowing for mild cleavage conditions. |
| Inefficient Final Cleavage | Ensure the cleavage cocktail is freshly prepared and that a sufficient volume is used to swell the resin completely.[12] Allow adequate time for the cleavage reaction (typically 2-3 hours). |
Issue 2: High levels of D-Histidine isomer (racemization) observed in the final product.
| Potential Cause | Recommended Solution |
| Prolonged Activation of Histidine | Histidine is highly susceptible to racemization when it remains in an activated state for extended periods.[1] Minimize the pre-activation time before adding the activated amino acid solution to the resin. |
| Coupling Reagent and Base | The choice of coupling reagents and base can influence racemization. While highly efficient, some aminium/uronium reagents can promote racemization. Using a carbodiimide like DIC with an additive such as OxymaPure® can reduce racemization.[2] |
| Elevated Temperature | If using microwave-assisted synthesis, high temperatures can significantly increase racemization of Fmoc-His(Trt)-OH.[5] Consider using Fmoc-His(Boc)-OH, which shows lower epimerization at higher temperatures.[5] |
Issue 3: Impurities detected by HPLC/MS in the crude product.
| Potential Cause | Recommended Solution |
| Deletion Sequence (Missing His or Lys) | This is typically due to incomplete coupling. Implement the Kaiser test and double coupling strategy as described above. |
| Incomplete Deprotection of Side Chains | Ensure the final cleavage is performed for a sufficient duration (2-3 hours) with an appropriate cleavage cocktail containing scavengers to facilitate the removal of Trt and Boc groups. |
| Modification by Scavenger Adducts | The trityl cation released from the His side chain is highly reactive. Use effective scavengers in the cleavage cocktail, such as triisopropylsilane (TIS) and water, to trap these reactive species and prevent them from re-attaching to the peptide. |
Quantitative Data Summary
Table 1: Effect of Histidine Protecting Group and Temperature on Racemization. Data synthesized from a study on the synthesis of Liraglutide, which involves a histidine coupling step.
| His Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.80% |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16.00% |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% |
| (Source: Adapted from CEM Corporation Application Note[5]) |
Table 2: Comparison of Common Cleavage Cocktails for Fmoc-SPPS.
| Reagent Name | Composition | Key Application/Notes |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" cocktail. Good for scavenging trityl groups from His(Trt).[13] |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A general-purpose cocktail suitable for many peptides without sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides with multiple sensitive residues like Arg, Trp, Cys, Met. |
| (TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol) |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the manual synthesis on a 0.1 mmol scale.
-
Resin Preparation and First Amino Acid Loading (Fmoc-Lys(Boc)-OH):
-
Place 2-chlorotrityl chloride resin (e.g., 1.6 mmol/g loading, 63 mg) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes. Drain the solvent.
-
Dissolve Fmoc-Lys(Boc)-OH (0.2 mmol, 2 eq.) and N,N-diisopropylethylamine (DIPEA) (0.4 mmol, 4 eq.) in DCM.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
To cap any unreacted sites on the resin, add a small amount of methanol and agitate for 15 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
-
Fmoc Deprotection:
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
Perform a Kaiser test on a few beads to confirm the presence of free primary amines (blue color).
-
-
Coupling of Second Amino Acid (Fmoc-His(Trt)-OH):
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (0.3 mmol, 3 eq.) and a coupling activator like HBTU (0.29 mmol, 2.9 eq.) in DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) to the mixture and allow it to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5x).
-
Perform a Kaiser test. If the result is positive (blue beads), repeat the coupling step (double coupling). If negative (yellow beads), proceed.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal Histidine.
-
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM (5x) and dry under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Add the cleavage cocktail to the resin (approx. 5 mL) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Kaiser Test for Monitoring Coupling Reactions
-
Reagent Preparation:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol. (Caution: KCN and Phenol are highly toxic. Handle with appropriate safety precautions.)[1]
-
-
Procedure:
-
Take 10-15 beads of the peptide-resin and place them in a small test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
-
Positive (Incomplete Coupling): Intense blue/purple color.
-
Negative (Complete Coupling): Yellow/colorless.
-
-
Protocol 3: HPLC Purification of Crude this compound
-
Sample and Mobile Phase Preparation:
-
Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to a concentration of 1-2 mg/mL. Filter through a 0.22 µm syringe filter.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column suitable for peptide analysis.
-
Gradient: A typical gradient for a dipeptide would be a shallow gradient from 5% to 35% Mobile Phase B over 20-30 minutes.
-
Flow Rate: Dependent on column size (e.g., 1 mL/min for an analytical column).
-
Detection: UV at 214-220 nm.[14]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final pure peptide as a white powder.
-
Visualizations
// Node Definitions Start [label="Start:\n2-CTC Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Load_Lys [label="1. Load Fmoc-Lys(Boc)-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotect_Lys [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kaiser_Test1 [label="Kaiser Test\n(Check for free amine)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Couple_His [label="3. Couple Fmoc-His(Trt)-OH\n(HBTU/DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kaiser_Test2 [label="Kaiser Test\n(Check for complete coupling)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Double_Couple [label="Recouple His", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Deprotect_His [label="4. Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="5. Cleavage from Resin\n& Side-Chain Deprotection\n(TFA/TIS/H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="6. HPLC Purification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Pure this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Load_Lys; Load_Lys -> Deprotect_Lys; Deprotect_Lys -> Kaiser_Test1; Kaiser_Test1 -> Couple_His [label="Positive (Blue)"]; Couple_His -> Kaiser_Test2; Kaiser_Test2 -> Double_Couple [label="Positive (Blue)"]; Double_Couple -> Kaiser_Test2 [label="Repeat Coupling"]; Kaiser_Test2 -> Deprotect_His [label="Negative (Yellow)"]; Deprotect_His -> Cleavage; Cleavage -> Purification; Purification -> End; } enddot Caption: General workflow for the solid-phase synthesis of this compound.
// Node Definitions Problem [label="Low Yield or Purity Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Crude [label="Analyze Crude Product\n(HPLC/MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurity_Type [label="Identify Impurity Type", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Deletion [label="Deletion Sequence\n(-His or -Lys)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Racemization [label="Racemization\n(D-His Isomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other_Impurity [label="Other Impurities\n(e.g., Protecting Group Adducts)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sol_Deletion [label="Solution:\n- Perform Kaiser Test after coupling\n- Implement Double Coupling", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Racemization [label="Solution:\n- Minimize His activation time\n- Use milder coupling reagents\n- Consider Fmoc-His(Boc)-OH", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Other [label="Solution:\n- Use effective scavengers (TIS)\n- Ensure sufficient cleavage time", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Check_Crude; Check_Crude -> Impurity_Type; Impurity_Type -> Deletion [label="Mass indicates missing AA"]; Impurity_Type -> Racemization [label="Peak with same mass,\ndifferent retention time"]; Impurity_Type -> Other_Impurity [label="Unexpected mass"];
Deletion -> Sol_Deletion; Racemization -> Sol_Racemization; Other_Impurity -> Sol_Other; } enddot Caption: Troubleshooting logic for identifying and resolving common synthesis issues.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-His(Trt)-OH | 109425-51-6 | Benchchem [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. protocols.io [protocols.io]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc-Lys(Boc)-OH, 71989-26-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
Technical Support Center: H-His-Lys-OH Solubility
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the tripeptide H-His-Lys-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound?
A1: The solubility of any peptide is governed by its physicochemical properties. For this compound, the key factors are:
-
Amino Acid Composition : The peptide is composed of Histidine (His) and Lysine (Lys). Both are basic and hydrophilic (water-loving) amino acids, which generally promotes solubility in aqueous solutions.[1][2]
-
Peptide Length : As a short tripeptide, this compound is less prone to the aggregation and solubility issues often seen in longer peptide chains.[1][3]
-
pH and Net Charge : This is the most critical factor for this compound. The peptide has a free N-terminal amino group and two basic side chains (from Histidine and Lysine), giving it a strong positive net charge at neutral or acidic pH.[4] Solubility is typically lowest at the peptide's isoelectric point (pI) and increases as the pH of the solution moves away from the pI.[2][3] For this basic peptide, lowering the pH will increase its solubility.
Q2: My this compound powder won't dissolve in pure water. What should be my first troubleshooting step?
A2: If this compound does not readily dissolve in neutral water, it is likely due to the pH of the solution being close to the peptide's isoelectric point (pI), where it has minimal solubility. The first and most important step is to test solubility on a small aliquot of the peptide to avoid compromising your entire sample.[5][6] The next step is to adjust the pH. Since this compound is a basic peptide, its solubility will increase in an acidic environment.[1][7]
Q3: What is the recommended starting solvent for this compound?
A3: The recommended starting solvent for a short, hydrophilic, and basic peptide like this compound is sterile, distilled water .[4][8] Peptides with fewer than five residues are usually soluble in aqueous buffers unless the entire sequence is hydrophobic.[7][9]
Q4: How does pH affect the solubility of this compound, and how can I adjust it?
A4: this compound is a basic peptide with a net positive charge. To ensure maximum solubility, the pH of the solvent should be lowered to ensure all basic groups are fully protonated. If the peptide is insoluble in water, add a small amount of a dilute acidic solution, such as 10% aqueous acetic acid , drop by drop while vortexing.[1][4][9] For more stubborn solubility issues, a very small amount of Trifluoroacetic Acid (TFA) can be used, but be aware that TFA may interfere with certain biological assays.[1][4]
Q5: Should I use organic solvents to dissolve this compound?
A5: Organic solvents like DMSO, DMF, or acetonitrile are generally recommended for hydrophobic or neutral peptides.[9] Since this compound is highly hydrophilic, these solvents are typically not the first choice. However, if aggregation is suspected, dissolving the peptide in a minimal amount of DMSO first, followed by slow, dropwise addition to a stirring aqueous buffer, can be an effective strategy.[5][9]
Q6: What other techniques can I use to improve solubility if pH adjustment isn't sufficient?
A6: If pH adjustment alone does not resolve the issue, you can try the following methods:
-
Sonication : Using a bath sonicator for brief intervals can help break apart peptide aggregates and enhance dissolution.[1][9][10]
-
Gentle Warming : Carefully warming the solution to a temperature below 40°C can increase solubility. However, this should be done with caution to prevent peptide degradation.[8][9]
-
Centrifugation : After preparing your solution, it is always good practice to centrifuge it to pellet any remaining undissolved material. Use only the clear supernatant for your experiments to ensure an accurate concentration.[1][9]
Q7: How should I properly store my this compound stock solution?
A7: Lyophilized this compound should be stored at -20°C or colder for long-term stability.[4] Once the peptide is dissolved into a stock solution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[4][11]
Solubility Guidelines Data
The following table summarizes the general approach to dissolving peptides based on their overall charge. This compound falls into the "Basic Peptide" category.
| Peptide Type (Based on Net Charge) | Primary Solvent Recommendation | Troubleshooting Solvents & Additives | Comments |
| Basic (Net Charge > 0) | Sterile Water or Aqueous Buffer (e.g., PBS) | Dilute Acetic Acid (10-30%)[4][8] or 0.1% TFA[10]. | This category applies to this compound. Start with water; if issues persist, add acid. |
| Acidic (Net Charge < 0) | Sterile Water or Aqueous Buffer (e.g., PBS) | Dilute Ammonium Hydroxide (NH₄OH) or Ammonium Bicarbonate[1][4]. | Not applicable for this compound. |
| Neutral / Hydrophobic (Net Charge ≈ 0) | Organic Solvents (e.g., DMSO, DMF) followed by slow dilution into an aqueous buffer[8][9]. | Chaotropic Agents (e.g., 6M Guanidine-HCl, 8M Urea) for peptides prone to aggregation[4][9]. | Not applicable for this compound. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
Aliquot : Place a small, known amount (e.g., 0.1-0.5 mg) of lyophilized this compound into a sterile microcentrifuge tube.
-
Initial Solvent : Add a calculated volume of sterile, distilled water to reach a target concentration (e.g., 10 mg/mL).
-
Mix : Vortex the tube for 30 seconds. If the peptide does not dissolve, proceed to the next step.
-
Sonication : Place the tube in a bath sonicator for 1-2 minutes.[1] Check for dissolution.
-
pH Adjustment : If the peptide remains insoluble, add 1-2 µL of a 10% acetic acid solution. Vortex for 30 seconds.[1][4]
-
Repeat : Continue adding the acidic solution dropwise, mixing after each addition, until the peptide fully dissolves.
-
Record : Note the final solvent composition required for dissolution. This information will be used to prepare the bulk stock solution.
Protocol 2: Stock Solution Preparation
-
Equilibrate : Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Addition : Using the solvent composition determined from the solubility test (Protocol 1), add the appropriate volume of sterile water and/or dilute acetic acid to the vial to achieve the desired stock concentration.
-
Dissolution : Cap the vial and vortex thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.[1][9]
-
Clarification : Centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any minute, undissolved particles.[1][9]
-
Transfer & Aliquot : Carefully transfer the clear supernatant to a new sterile tube. Divide the stock solution into single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Storage : Store the aliquots at -20°C or -80°C until use.[4]
Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting this compound solubility issues.
Caption: A step-by-step workflow for troubleshooting this compound solubility.
References
- 1. jpt.com [jpt.com]
- 2. reta-peptide.com [reta-peptide.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. genscript.com [genscript.com]
- 5. agrisera.com [agrisera.com]
- 6. benchchem.com [benchchem.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
Optimizing Buffer Conditions for H-His-Lys-OH Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in experiments involving the dipeptide H-His-Lys-OH.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider when selecting a buffer?
A1: The dipeptide this compound possesses three ionizable groups that significantly influence its behavior in solution: the α-amino group, the imidazole side chain of histidine, and the ε-amino group of the lysine side chain. The approximate pKa values for these groups are crucial for determining the net charge of the peptide at a given pH and should guide buffer selection.
-
α-Amino group: pKa ≈ 9.0 - 9.2
-
Lysine (ε-amino side chain): pKa ≈ 10.5[1]
-
α-Carboxyl group: pKa ≈ 2.2
The presence of the histidine residue makes the peptide's charge particularly sensitive to pH changes around the physiological range.[1]
Q2: How do I determine the optimal pH for my this compound experiment?
A2: The optimal pH depends on the specific requirements of your experiment, including peptide stability, solubility, and the activity of other components in your assay. A good starting point is to consider the peptide's isoelectric point (pI), which is the pH at which the net charge is zero. For this compound, the estimated pI is in the basic range, likely between 8.0 and 9.5, due to the two basic amino acid residues. To maintain solubility and stability, it is generally recommended to work at a pH at least one to two units away from the pI.[3]
Q3: What is the recommended storage condition for this compound?
A3: For long-term stability, lyophilized this compound powder should be stored at -20°C or colder.[4] Once reconstituted in a buffer, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] For short-term storage of a few days, a refrigerated temperature of 4°C is generally acceptable, though stability at this temperature should be verified for your specific buffer conditions.
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or shows precipitation.
| Potential Cause | Troubleshooting Steps |
| pH is near the isoelectric point (pI): Peptide solubility is minimal at its pI. | Adjust the pH of the buffer to be at least 1-2 units above or below the estimated pI (8.0-9.5). A slightly acidic buffer (e.g., pH 6.0-7.0) or a more basic buffer (e.g., pH 10.0-11.0) should improve solubility.[3] |
| High peptide concentration: The peptide may be exceeding its solubility limit in the chosen buffer. | Try dissolving the peptide at a lower concentration. If a high concentration is required, consider a preliminary solubility test with a small amount of the peptide. |
| Low ionic strength: In some cases, very low ionic strength can lead to aggregation. | Consider increasing the ionic strength of the buffer by adding a neutral salt like NaCl (e.g., 50-150 mM). However, be aware that high ionic strength can also negatively impact certain biological interactions.[5] |
| Improper dissolution technique: The peptide may not have fully dissolved. | Gently vortex or sonicate the solution to aid dissolution.[3] For difficult-to-dissolve peptides, initial solubilization in a small amount of a compatible organic solvent (e.g., DMSO) followed by dilution with the aqueous buffer may be necessary.[3][6] |
Issue 2: I am observing a loss of this compound activity or degradation over time.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH: The pH of the buffer may be promoting hydrolysis or other degradation pathways. | Conduct a pH stability study by incubating the peptide in different buffers across a pH range (e.g., pH 5-9) and analyzing its integrity over time by a suitable method like HPLC.[4] |
| Oxidation: The histidine residue can be susceptible to oxidation. | Use degassed buffers to minimize dissolved oxygen. If compatible with your experiment, consider adding an antioxidant. |
| Enzymatic degradation: If working with biological samples, proteases may be degrading the peptide. | Add a broad-spectrum protease inhibitor cocktail to your buffer. Work at low temperatures (e.g., on ice) to minimize enzymatic activity. |
| Repeated freeze-thaw cycles: This can lead to peptide aggregation and degradation. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[4] |
Data Presentation
Table 1: Estimated Net Charge of this compound at Different pH Values
| pH | Estimated Net Charge | Primary Ionic Species |
| 2.0 | +3 | Fully protonated |
| 4.0 | +2 | Carboxyl group deprotonated |
| 6.0 | +2 | Histidine side chain partially deprotonated |
| 8.0 | +1 | Histidine side chain mostly deprotonated |
| 10.0 | 0 to +1 | α-amino group partially deprotonated |
| 12.0 | -1 | Lysine side chain partially deprotonated |
Note: These are estimations based on the pKa values of the constituent amino acids and can be influenced by the peptide backbone and experimental conditions.
Table 2: Recommended Buffer Systems for this compound Experiments
| Buffer System | pH Range | Typical Concentration (mM) | Considerations |
| Phosphate (e.g., PBS) | 6.0 - 8.0 | 20 - 100 | Biologically compatible. Can sometimes participate in reactions. |
| Tris-HCl | 7.0 - 9.0 | 20 - 100 | Commonly used in biochemistry. pH is temperature-dependent. |
| HEPES | 6.8 - 8.2 | 20 - 50 | Good buffering capacity in the physiological range. |
| Citrate | 3.0 - 6.2 | 20 - 50 | Can be used for experiments requiring acidic conditions. |
| Bicarbonate/Carbonate | 9.2 - 10.8 | 20 - 50 | Suitable for experiments requiring basic conditions. |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution and Storage of this compound
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Solvent Selection:
-
For most applications, start with sterile, deionized water or a buffer of choice (refer to Table 2).
-
If solubility is an issue in aqueous solutions, a small amount of an organic solvent like DMSO can be used for initial solubilization before diluting with the desired buffer. Ensure the final DMSO concentration is compatible with your assay.[3][6]
-
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of solvent to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
-
Storage:
-
For immediate use, the solution can be stored at 4°C for a short period (verify stability).
-
For long-term storage, aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.[4]
-
Visualizations
References
preventing oxidation of histidine in H-His-Lys-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the dipeptide H-His-Lys-OH during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of histidine oxidation in this compound?
A1: The primary mechanism of histidine oxidation in peptides like this compound is often metal-catalyzed oxidation (MCO).[1][2] This process involves trace metal ions, such as copper (Cu²⁺) or iron (Fe²⁺/Fe³⁺), and reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[2][3] The imidazole ring of the histidine residue is particularly susceptible to attack by these species, leading to the formation of 2-oxo-histidine as a major oxidation product.[1][4] Photo-oxidation, initiated by exposure to light, is another potential pathway.[1]
Q2: How does the lysine residue in this compound influence the oxidation process?
A2: The lysine residue can influence the oxidation of the neighboring histidine. While histidine is generally more susceptible to oxidation, lysine itself can be oxidized to form aminoadipic semialdehyde.[4][5][6] More importantly, an oxidized histidine residue can react with a nucleophilic residue like lysine to form covalent cross-links (His-Lys).[7][8][9] The relative positioning of amino acids within a peptide can affect the susceptibility of each residue to oxidation.[10][11]
Q3: What are the common signs of histidine oxidation in my sample?
A3: Oxidation of histidine to 2-oxo-histidine results in a mass increase of +16 Da, which can be detected by mass spectrometry.[7] Depending on the extent of oxidation and subsequent reactions, you might also observe the formation of higher molecular weight species due to cross-linking.[7] Spectroscopic changes, detectable by UV-Vis spectroscopy, may also occur.[12]
Q4: Can pH and temperature affect the stability of this compound?
A4: Yes, both pH and temperature are critical factors. The rate of histidine oxidation can be pH-dependent, with different oxidation pathways favored at different pH values.[12][13][14] Higher temperatures generally accelerate the rate of chemical reactions, including oxidation.[3][14] It is crucial to control both pH and temperature throughout your experiment and storage to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the oxidation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected +16 Da mass peak in Mass Spectrometry analysis. | The histidine residue has likely been oxidized to 2-oxo-histidine. | Implement preventative measures such as working under an inert atmosphere, using de-gassed buffers, and adding antioxidants.[3] |
| Formation of high molecular weight species or aggregates. | Oxidized histidine may be cross-linking with other peptide molecules, potentially involving the lysine residue. | In addition to preventing initial oxidation, consider optimizing peptide concentration and formulation to reduce intermolecular interactions.[7][8] |
| Loss of biological activity or inconsistent experimental results. | Oxidation of the histidine residue can alter the peptide's structure and function, leading to reduced or variable activity. | Strictly control experimental conditions to prevent oxidation. Re-purify the peptide if significant oxidation is suspected. |
| Discoloration of the sample. | Extensive oxidation and side reactions can sometimes lead to visible changes in the sample. | This indicates a significant degradation problem. Discard the sample and prepare a fresh batch under stringent oxygen-excluding conditions. |
Experimental Protocols
Protocol 1: General Handling and Storage to Minimize Oxidation
-
Atmosphere: Whenever possible, handle the solid peptide and its solutions under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Solvents/Buffers: Use high-purity, de-gassed solvents and buffers. Buffers can be de-gassed by sparging with an inert gas for at least 15-20 minutes.
-
Temperature: Store the solid peptide at -20°C or lower. Prepare solutions fresh for each experiment and keep them on ice. For long-term solution storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Light Exposure: Protect the peptide, both in solid form and in solution, from light to prevent photo-oxidation. Use amber vials or wrap containers in aluminum foil.[3]
Protocol 2: Use of Antioxidants and Chelators
-
Chelating Agents: To mitigate metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer at a final concentration of 0.1-1 mM.[2]
-
Antioxidants/Scavengers:
-
For protection against various oxidizing species, consider adding free methionine to your buffer.[2][3] A 10-fold molar excess of free methionine relative to the peptide is a good starting point.
-
Other potential antioxidants include mannitol or Trolox, which can be effective against free radicals.[2] The optimal concentration should be determined empirically for your specific application.
-
Protocol 3: Analytical Detection of Histidine Oxidation by LC-MS
-
Sample Preparation: Dilute your this compound sample to an appropriate concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1% formic acid in water).
-
Chromatography:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate the oxidized and unoxidized peptide (e.g., 5-95% B over 30 minutes).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Perform a full scan to detect the molecular ions of the native peptide and the +16 Da oxidized product.
-
Confirmation: Use tandem MS (MS/MS) to fragment the parent ions and confirm the site of oxidation on the histidine residue.[15][16]
-
Visualizing Key Processes
Caption: Metal-Catalyzed Oxidation (MCO) of this compound.
Caption: A logical workflow for troubleshooting histidine oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic lysine oxidation as a posttranslational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Characterization of Histidine Oxidation Initiated Cross-links in an IgG1 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histidine and lysine as targets of oxidative modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Evolution of oxidation dynamics of histidine: non-reactivity in the gas phase, peroxides in hydrated clusters, and pH dependence in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The significant influences of pH, temperature and fatty acids on meat myoglobin oxidation: a model study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of H-His-Lys-OH
Welcome to the technical support center for the HPLC purification of the tripeptide H-His-Lys-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and similar hydrophilic, basic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by reverse-phase HPLC?
A1: The primary challenges in purifying this compound by reverse-phase HPLC (RP-HPLC) stem from its chemical properties. As a short, hydrophilic, and basic peptide, it is prone to several issues:
-
Poor Retention: Due to its hydrophilic nature, this compound may have weak interactions with non-polar stationary phases like C18, leading to early elution and co-elution with the solvent front.
-
Peak Tailing: The basic residues, histidine and lysine, can interact with residual silanol groups on the silica-based stationary phase, causing asymmetrical peak shapes.
-
Low Recovery: Adsorption to metallic surfaces in the HPLC system can lead to a loss of peptide material.
Q2: How can I improve the retention of this compound on a C18 column?
A2: To enhance the retention of hydrophilic peptides like this compound, consider the following strategies:
-
Use of Ion-Pairing Agents: Incorporating an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase can effectively increase the hydrophobicity of the peptide and improve retention.[1]
-
Adjusting Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of the peptide and influence its retention.[2]
-
Alternative Chromatography Modes: For very hydrophilic peptides, alternative methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEX) may be more suitable.[2][3]
Q3: What is the role of trifluoroacetic acid (TFA) in peptide purification?
A3: Trifluoroacetic acid (TFA) is a commonly used ion-pairing agent in peptide purification for several reasons:
-
It pairs with the positively charged residues of the peptide, increasing its hydrophobicity and retention on the RP-HPLC column.[4]
-
It helps to mask the interactions between the basic peptide and acidic silanol groups on the stationary phase, which improves peak shape.[4]
-
It is volatile, which facilitates its removal from the purified peptide during lyophilization.
While TFA is effective, it can suppress ionization in mass spectrometry (MS) detection.[5] For LC-MS applications, formic acid (FA) is a more suitable, albeit weaker, ion-pairing agent.[6][7]
Q4: Are there alternatives to RP-HPLC for purifying this compound?
A4: Yes, for highly hydrophilic and basic peptides, other chromatography techniques can be more effective:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[3] Since this compound is basic, it will bind strongly to a cation-exchange column. Elution is typically achieved by increasing the salt concentration or pH of the mobile phase.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic content.[2] This method is well-suited for retaining and separating highly polar compounds that show little or no retention in RP-HPLC.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Q: My this compound peptide is showing significant peak tailing. What are the likely causes and how can I resolve this?
A: Peak tailing for basic peptides like this compound is often due to secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Optimize Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in your mobile phase. If using formic acid for MS compatibility, you might need a higher concentration to achieve good peak shape.[5]
-
Adjust Mobile Phase pH: A lower pH can help to protonate the silanol groups on the stationary phase, reducing their interaction with the positively charged peptide.
-
Use a Modern, End-Capped Column: Newer columns with advanced end-capping are designed to minimize exposed silanol groups, leading to improved peak symmetry for basic compounds.
-
Consider a Different Stationary Phase: A column with a different chemistry, such as one with a polar-embedded group, can offer alternative selectivity and better peak shape.
Issue 2: Low or No Retention (Elution in Void Volume)
Q: this compound is eluting with the solvent front and is not being retained on my C18 column. What should I do?
A: This is a common problem for small, hydrophilic peptides.
Troubleshooting Steps:
-
Confirm Proper Mobile Phase Composition: Double-check that the ion-pairing agent has been added to both mobile phase A (aqueous) and B (organic).
-
Adjust Initial Gradient Conditions: Start with a very low percentage of the organic mobile phase (e.g., 0-5% B) to allow the peptide to bind to the column.
-
Increase Ion-Pairing Strength: If using a weak ion-pairing agent like formic acid, consider switching to TFA for better retention.
-
Explore HILIC or IEX: If retention is still poor, RP-HPLC may not be the optimal method. HILIC or IEX are better suited for such hydrophilic peptides.[2][3]
Issue 3: Low Recovery of the Purified Peptide
Q: I am experiencing a significant loss of my this compound peptide during purification. How can I improve the recovery?
A: Low recovery can be due to several factors, including adsorption and precipitation.
Troubleshooting Steps:
-
Passivate the HPLC System: Peptides can adsorb to the metallic surfaces of the HPLC system. Passivating the system with a strong acid or using a biocompatible (PEEK) HPLC system can mitigate this issue.
-
Optimize Sample Solubility: Ensure the peptide is fully dissolved in the injection solvent. It is best to dissolve the sample in the initial mobile phase.[1]
-
Check for Precipitation: Highly concentrated peptide samples can sometimes precipitate on the column. Try injecting a more dilute sample.
-
Adjust Mobile Phase Modifiers: In some cases, adding a small amount of a different organic solvent, like isopropanol, to the mobile phase can improve the solubility and recovery of peptides.
Data Presentation
Table 1: Comparison of HPLC Purification Strategies for Hydrophilic Basic Peptides (Illustrative Data)
| Parameter | Reversed-Phase (RP-HPLC) with TFA | Ion-Exchange (IEX) | Hydrophilic Interaction (HILIC) |
| Principle | Separation based on hydrophobicity.[8] | Separation based on net charge.[3] | Separation based on hydrophilicity.[2] |
| Stationary Phase | Non-polar (e.g., C18) | Charged (e.g., cation-exchanger) | Polar (e.g., silica, amide) |
| Typical Purity | >95% | >98% | >98% |
| Typical Recovery | 70-90% | 85-95% | 80-95% |
| Key Advantage | Widely available and versatile. | High capacity and resolution for charged molecules. | Excellent for very polar compounds. |
| Key Disadvantage | Poor retention of hydrophilic peptides. | Requires careful buffer and pH selection. | Can be sensitive to water content in the mobile phase. |
Note: The values presented are typical for hydrophilic basic peptides and should be used as a general guideline. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound Purification
This protocol is a starting point and should be optimized for your specific instrumentation and purity requirements.
1. Materials and Instrumentation:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Preparative or semi-preparative RP-HPLC system with a C18 column
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
3. Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A at a concentration of 10-20 mg/mL.[4]
-
Filter the sample through a 0.22 µm syringe filter.[4]
4. HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Elute with a linear gradient of increasing Mobile Phase B. A shallow gradient is often effective for separating closely related impurities.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 2: Ion-Exchange Chromatography (IEX) for this compound
1. Materials and Instrumentation:
-
Crude this compound peptide
-
HPLC-grade water
-
Sodium chloride (NaCl)
-
Buffer (e.g., phosphate or Tris buffer)
-
IEX-HPLC system with a strong cation-exchange column
2. Mobile Phase Preparation:
-
Mobile Phase A (Binding Buffer): e.g., 20 mM phosphate buffer, pH 6.0.
-
Mobile Phase B (Elution Buffer): e.g., 20 mM phosphate buffer with 1 M NaCl, pH 6.0.
3. Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
4. IEX Method:
-
Column Equilibration: Equilibrate the cation-exchange column with Mobile Phase A.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Mobile Phase A to remove unbound impurities.
-
Elution: Elute the bound peptide with a linear gradient of increasing Mobile Phase B (salt gradient).[3]
-
Fraction Collection and Analysis: Collect and analyze fractions as described for RP-HPLC.
Visualizations
Caption: General workflow for the HPLC purification of this compound.
References
- 1. biotage.com [biotage.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untitled Document [ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 7. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 8. Reversed-phase HPLC and hyphenated analytical strategies for peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in H-His-Lys-OH synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the synthesis of H-His-Lys-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most critical side reactions to consider during the synthesis of this compound?
A1: The primary side reactions of concern are racemization of the histidine residue and unwanted reactions at the side chains of both histidine and lysine. The imidazole ring of histidine is prone to modifications, and its π-nitrogen can act as an intramolecular base, leading to the loss of stereochemical integrity (racemization) during coupling.[1][2][3] The ε-amino group of lysine is highly nucleophilic and must be adequately protected to prevent side-chain acylation and the formation of branched peptides.[4][5]
Q2: What is the best strategy for protecting the histidine side chain to minimize racemization?
A2: Protecting the imidazole side chain of histidine is crucial to prevent racemization.[3] The choice of protecting group significantly impacts the outcome. While the Trityl (Trt) group is common, it only offers minimal suppression of racemization.[1][3] For greater stereochemical purity, especially in complex syntheses, protecting groups like tert-Butoxycarbonyl (Boc) or Methoxybenzyl (Momb) on the imidazole ring are highly recommended as they are more effective at reducing racemization.[1][3][6]
Q3: Which protecting group should I use for the lysine side chain?
A3: For Fmoc-based solid-phase peptide synthesis (SPPS), the most common and effective protecting group for the ε-amino group of lysine is the tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-Lys(Boc)-OH).[4][5][7] The Boc group is stable under the basic conditions used for Fmoc deprotection but is readily removed during the final acidic cleavage step.[5][8] Other protecting groups like Alloc, Mtt, Dde, and ivDde can be used for orthogonal protection strategies where selective deprotection of the lysine side chain is required for on-resin modifications.[4][9]
Q4: Which coupling reagents are recommended for the His-Lys peptide bond formation?
A4: The choice of coupling reagent is critical, especially for the racemization-prone histidine residue. While standard carbodiimides like DCC and DIC can be used, they often lead to higher rates of racemization.[2][10] It is highly recommended to use aminium/uronium or phosphonium salt-based coupling reagents such as HBTU, HATU, or COMU in conjunction with an additive like HOBt or HOAt to suppress racemization.[6][10][11][12] For particularly difficult couplings or to further minimize racemization, reagents like DEPBT have also been shown to be effective.[13]
Q5: Can the order of synthesis (His then Lys, or Lys then His) affect the prevalence of side reactions?
A5: In solid-phase peptide synthesis (SPPS), the synthesis proceeds from the C-terminus to the N-terminus. Therefore, for this compound, lysine would be attached to the resin first, followed by histidine. The primary concerns remain the protection of the side chains and the choice of coupling conditions for the histidine residue, as this is where the highest risk of racemization occurs.[1][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant D-histidine isomer detected in the final product. | Racemization of the histidine residue during coupling.[1][3] | - Protect the histidine imidazole side chain: Use a protecting group known to suppress racemization, such as Boc or Momb.[1][3][6] - Choose an appropriate coupling reagent: Use a low-racemization coupling reagent like HATU or DEPBT in combination with an additive like HOBt or HOAt.[6][13] - Avoid prolonged pre-activation: Intensive pre-activation of the Fmoc-His(Trt)-OH carboxylate can increase racemization.[15] |
| Presence of a side product with a mass corresponding to the desired peptide + acetyl group or other acylation. | Incomplete protection of the lysine ε-amino group.[4][5] | - Ensure complete protection of the lysine side chain: Use a stable protecting group like Boc for the ε-amino group of lysine (Fmoc-Lys(Boc)-OH).[5][7] - Verify the quality of the protected amino acid: Ensure the Fmoc-Lys(Boc)-OH is of high purity and has not degraded. |
| Guanidinylation of the lysine side chain is observed. | This is a less common side reaction but can occur if certain reagents are present. More often, it is a desired modification. | - Review all reagents used in the synthesis: Ensure no unintended guanidinylating reagents, such as pyrazole-1-carboxamide, were introduced.[9][16] - If intentional: This reaction is typically performed on-resin after selective deprotection of the lysine side chain.[17] |
| Modification of the histidine imidazole ring. | The imidazole ring is reactive and can be modified during synthesis or cleavage.[18][19][20] | - Use a side-chain protecting group on histidine: This will shield the imidazole ring from unwanted reactions.[14][19] - Use appropriate scavengers during cleavage: Scavengers in the cleavage cocktail will help prevent re-attachment of reactive species to the imidazole ring.[8] |
| Low overall yield of the desired peptide. | Incomplete coupling reactions or peptide aggregation.[6][21] | - Use a more powerful coupling reagent: For sterically hindered couplings, switch to a more potent reagent like HATU or COMU.[12][21] - Perform a double coupling: Repeat the coupling step to ensure the reaction goes to completion.[8][21] - Modify synthesis conditions to disrupt aggregation: Switch to a solvent like NMP or add DMSO.[6] |
Quantitative Data Summary
Table 1: Influence of Histidine Side-Chain Protection on Racemization
| Fmoc-His Derivative | Protecting Group | Racemization Potential | Key Considerations |
| Fmoc-His(Trt)-OH | Trityl (Trt) | High | Cost-effective but a high risk of racemization, especially with strong coupling reagents or elevated temperatures.[1] |
| Fmoc-His(Boc)-OH | tert-Butoxycarbonyl (Boc) | Low | Highly effective at reducing racemization, providing a good balance of cost and performance.[1][3] |
| Fmoc-His(π-Mbom)-OH | π-Benzyloxymethyl (Bom) | Very Low | Offers excellent suppression of racemization, ideal for pharmaceutical applications where stereochemical purity is paramount.[1] |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of this compound
This protocol assumes a standard Fmoc/tBu strategy.
-
Resin Selection and Loading:
-
Choose a suitable resin for obtaining a C-terminal carboxylic acid, such as a 2-Chlorotrityl chloride (2-CTC) or Wang resin.[8]
-
Load the first amino acid, Fmoc-Lys(Boc)-OH, onto the resin according to the resin's standard protocol.
-
-
Fmoc Deprotection:
-
Swell the resin in a suitable solvent like DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the lysine.
-
Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
-
Histidine Coupling:
-
In a separate vessel, dissolve Fmoc-His(Boc)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated histidine solution to the deprotected lysine-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.[3]
-
Wash the resin thoroughly with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Remove the Fmoc group from the N-terminal histidine using 20% piperidine in DMF as described in step 2.
-
Wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum.
-
-
Cleavage and Final Deprotection:
-
Prepare a fresh cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude this compound peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. benchchem.com [benchchem.com]
- 9. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Guanidination of a peptide side chain amino group on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Addressing Aggregation of H-His-Lys-OH in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of the dipeptide H-His-Lys-OH in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a dipeptide composed of L-histidine and L-lysine.[1] Its aggregation in solution is a significant concern as it can lead to loss of solubility, reduced biological activity, and challenges in purification and formulation. For therapeutic applications, peptide aggregation can potentially lead to increased immunogenicity.
Q2: What are the primary causes of this compound aggregation?
The aggregation of this compound is influenced by several factors, including:
-
pH: The charge state of the histidine and lysine residues is pH-dependent. At the isoelectric point (pI), the dipeptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[2]
-
Peptide Concentration: Higher concentrations of the dipeptide can exceed its solubility limit, promoting self-association and aggregation.[3]
-
Ionic Strength: The concentration of salts in the solution can affect electrostatic interactions. High ionic strength can shield the charges on the peptide, reducing repulsive forces and potentially leading to aggregation.[4][5][6][7]
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions and increasing molecular motion.
-
Presence of Metal Ions: The imidazole ring of histidine can chelate metal ions, which may act as a bridge between dipeptide molecules, inducing aggregation.[4]
Q3: How does the structure of this compound contribute to aggregation?
The imidazole ring of the histidine residue can participate in π–π stacking interactions, which is a key mechanism for the self-assembly and aggregation of histidine-containing peptides.[4][8][9][10][11] Additionally, intermolecular hydrogen bonding can contribute to the formation of larger aggregates.
Q4: What is the predicted isoelectric point (pI) of this compound and why is it important?
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, the pI can be estimated by averaging the pKa values of the ionizable groups. The approximate pKa values for the ionizable groups are:
-
α-carboxyl group: ~2.2
-
Histidine side chain (imidazole): ~6.0
-
α-amino group: ~9.2
-
Lysine side chain (ε-amino): ~10.5
To find the pI, we identify the pH range where the net charge is zero. The zwitterionic form with a net charge of zero will exist between the pKa of the histidine side chain and the α-amino group. Therefore, the estimated pI is the average of the pKa values of the two most basic groups that bracket the neutral species. In this case, those are the α-amino group and the lysine side chain.[12][13][14]
pI ≈ (pKa of α-amino + pKa of Lysine side chain) / 2 = (9.2 + 10.5) / 2 = 9.85
At a pH close to its pI, this compound will have minimal solubility and a higher tendency to aggregate.[15] Therefore, working at a pH away from the pI is recommended to maintain solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy solution or visible precipitate upon dissolving this compound. | Peptide concentration is too high. | Try dissolving the peptide at a lower concentration. |
| pH of the solvent is close to the peptide's isoelectric point (pI). | Dissolve the peptide in a buffer with a pH at least 1-2 units away from the calculated pI of ~9.85. A slightly acidic pH (e.g., pH 4-6) is often effective for histidine-containing peptides.[4] | |
| Inappropriate solvent. | For initial solubilization of a small amount, try sterile, deionized water. If solubility is poor, a dilute acidic solution (e.g., 10% acetic acid) can be used.[16][17] | |
| Solution becomes cloudy over time, even at low temperatures. | Slow aggregation kinetics. | Consider adding excipients to the solution to inhibit aggregation. L-arginine is a known aggregation suppressor.[2][4][6][18][19][20][21] |
| Nucleation-dependent aggregation. | Filter the solution through a 0.22 µm filter after initial dissolution to remove any pre-existing nuclei that could seed further aggregation. | |
| Inconsistent results in biological assays. | Presence of soluble aggregates. | Characterize the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) before use.[4][16][22][23][24] |
| Aggregation induced by assay components. | Evaluate the compatibility of your peptide with the assay buffer and other components. Adjust buffer composition or add stabilizers if necessary. |
Quantitative Data Summary
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁N₅O₃ | PubChem[1] |
| Molecular Weight | 283.33 g/mol | PubChem[1] |
| Predicted Isoelectric Point (pI) | ~9.85 | Calculation based on pKa values[12][13][14] |
Table 2: Recommended Excipients to Inhibit Aggregation
| Excipient | Typical Concentration Range | Mechanism of Action |
| L-Arginine | 50 mM - 250 mM | Suppresses the formation of both soluble and insoluble aggregates.[2][4][6][18][19][20][21] |
| L-Proline | 100 mM - 500 mM | Disrupts the formation of β-sheet structures.[4] |
| Polysorbate 20/80 | 0.01% - 0.1% | Reduces surface adsorption and formation of aggregates at interfaces.[4] |
| Sucrose | 5% - 10% (w/v) | Stabilizes the native conformation through preferential exclusion.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Calculate the required mass of this compound for your desired stock concentration and volume.
-
Weigh the peptide in a sterile microcentrifuge tube.
-
Add a small volume of a suitable solvent. Start with sterile, deionized water. If the peptide does not dissolve readily, try a dilute acidic solution (e.g., 10% acetic acid).
-
Vortex gently until the peptide is fully dissolved. Sonication can be used sparingly if needed.
-
Adjust the pH of the solution if necessary, ensuring it is not close to the pI of ~9.85.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution.[16][22][23][24] An increase in the hydrodynamic radius (Rh) over time is indicative of aggregation.
-
Sample Preparation:
-
Prepare the this compound solution at the desired concentration in the buffer of choice.
-
Filter the sample through a 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette.[25]
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes before measurement.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
Collect data at various time points to monitor changes in particle size.
-
-
Data Analysis:
-
Analyze the size distribution by intensity and volume. An increase in the average particle size or the appearance of a second, larger population of particles indicates aggregation.
-
Protocol 3: Thioflavin T (ThT) Assay for Aggregation Monitoring
The Thioflavin T (ThT) assay is a fluorescence-based method used to detect the formation of amyloid-like β-sheet structures in aggregates.[3][8][10][11][26][27]
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in sterile, deionized water. Filter through a 0.2 µm syringe filter.
-
Prepare a working solution of 25 µM ThT in the desired buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
Pipette 20 µL of your this compound sample (at different time points of incubation) into a black, clear-bottom 96-well plate.
-
Add 180 µL of the 25 µM ThT working solution to each well.
-
Include a buffer-only control and a monomeric peptide control.
-
Incubate the plate in the dark for 1 hour at room temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.[10]
-
An increase in fluorescence intensity compared to the monomeric control suggests the formation of β-sheet-rich aggregates.
-
Visualizations
Caption: Aggregation pathway of this compound.
Caption: Troubleshooting workflow for this compound aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suppression of protein aggregation by L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 4. zentriforce.com [zentriforce.com]
- 5. The effects of sodium chloride on proteins aggregation, conformation and gel properties of pork myofibrillar protein Running Head: Relationship aggregation, conformation and gel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of NaCl and peptide concentration on the self-assembly of an ionic-complementary peptide EAK16-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible NaCl-induced aggregation of a monoclonal antibody at low pH: Characterization of aggregates and factors affecting aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino acid - Wikipedia [en.wikipedia.org]
- 13. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]
- 14. Transmission electron microscopy as an orthogonal method to characterize protein aggregates. | Semantic Scholar [semanticscholar.org]
- 15. chempep.com [chempep.com]
- 16. news-medical.net [news-medical.net]
- 17. benchchem.com [benchchem.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Effect of Arginine on the Aggregation of Protein in Freeze-Dried Formulations Containing Sugars and Polyol: 1-Formulation Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. eurekaselect.com [eurekaselect.com]
- 22. unchainedlabs.com [unchainedlabs.com]
- 23. enovatia.com [enovatia.com]
- 24. medium.com [medium.com]
- 25. researchgate.net [researchgate.net]
- 26. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 27. youtube.com [youtube.com]
troubleshooting unexpected results in H-His-Lys-OH assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the tripeptide H-His-Lys-OH (GHK) in their assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in my this compound cell-based assays?
A1: Inconsistent results in cell-based assays using this compound can stem from several factors. The most prevalent issues include variability in peptide stock solution preparation and storage, cell culture inconsistencies (e.g., passage number, cell health), and contamination with substances like trifluoroacetic acid (TFA) from peptide synthesis, which can affect cell proliferation.[1][2]
Q2: I am observing lower-than-expected bioactivity of my this compound. What could be the reason?
A2: Lower-than-expected bioactivity is often due to peptide degradation or improper storage. This compound, like many peptides, is sensitive to repeated freeze-thaw cycles and exposure to light and air, which can lead to oxidation and degradation.[1] It is also crucial to ensure the correct net peptide content is used for calculating concentrations, as the gross weight of the lyophilized powder includes counter-ions and water.[1]
Q3: My this compound solution appears to have poor solubility. How can I address this?
A3: While this compound is generally soluble in aqueous solutions, issues can arise. To improve solubility, ensure the peptide has fully equilibrated to room temperature before reconstitution to prevent condensation. If dissolving in a buffer like PBS proves difficult, a small amount of a co-solvent such as DMSO can be used initially, followed by dilution with the aqueous buffer. However, be mindful that high concentrations of organic solvents can be detrimental to cells in culture.[3]
Q4: Can the copper complex of this compound (GHK-Cu) influence my experimental results differently than the free peptide?
A4: Yes, the biological activity of this compound is often attributed to its ability to form a complex with copper (GHK-Cu).[4] This complex can modulate different cellular pathways compared to the peptide alone. For instance, GHK-Cu is known to stimulate collagen and elastin production and influence the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).[5][6] If your assay is sensitive to copper ions or if the intended mechanism of action involves copper-dependent enzymes, the presence or absence of copper in your media will significantly impact the results.
Troubleshooting Guides
Inconsistent Results in Cell Migration (Wound Healing) Assays
This guide addresses common issues observed during in vitro wound healing or scratch assays designed to assess the effect of this compound on cell migration.
Data Presentation: Hypothetical Wound Closure Data
| Treatment Group | Concentration (µM) | Expected % Wound Closure (24h) | Observed % Wound Closure (24h) | Potential Cause(s) | Recommended Action(s) |
| Vehicle Control | 0 | 30 ± 5% | 28 ± 4% | - | - |
| This compound | 1 | 50 ± 7% | 32 ± 15% | High variability between replicates, inconsistent scratch width, unhealthy cells. | Refine pipetting technique for scratching, ensure consistent pressure. Use cells within a low passage number range. |
| This compound | 10 | 75 ± 10% | 40 ± 8% | Peptide degradation, incorrect concentration calculation, TFA contamination. | Prepare fresh peptide stock solutions, verify net peptide content, consider using TFA-removed peptide. |
| This compound | 100 | 60 ± 10% (Potential cytotoxicity) | 15 ± 5% | High peptide concentration leading to cytotoxicity, peptide precipitation. | Perform a dose-response curve to identify the optimal concentration. Visually inspect wells for precipitates. |
Experimental Workflow: Troubleshooting Logic for Wound Healing Assays
Caption: Troubleshooting workflow for inconsistent wound healing assay results.
Unexpected Outcomes in Enzyme Inhibition Assays (e.g., MMP Inhibition)
This guide focuses on troubleshooting assays where this compound or its copper complex (GHK-Cu) is expected to modulate the activity of enzymes like Matrix Metalloproteinases (MMPs).
Data Presentation: Hypothetical MMP-2 Inhibition Data
| Treatment Group | Concentration (nM) | Expected IC50 (nM) | Observed IC50 (nM) | Potential Cause(s) | Recommended Action(s) |
| GHK-Cu | 1-100 | ~50 | >1000 (No inhibition) | Absence of copper, incorrect buffer pH, degraded peptide. | Ensure copper is present in the assay buffer, verify buffer pH, use a fresh peptide stock. |
| GHK-Cu | 1-100 | ~50 | 250 | Inaccurate enzyme or substrate concentration, presence of interfering substances. | Validate enzyme activity and substrate concentration, check for solvent (e.g., DMSO) interference. |
| GHK-Cu | 1-100 | ~50 | Biphasic or inconsistent dose-response curve | Peptide aggregation at high concentrations, assay artifacts. | Test a narrower concentration range, include a non-specific inhibitor as a control. |
Detailed Experimental Protocols
Cell Migration Wound Healing Assay
This protocol is adapted for this compound based on a standard scratch assay methodology.[7]
Objective: To qualitatively and quantitatively assess the effect of this compound on the migration of a confluent cell monolayer in vitro.
Materials:
-
Adherent cell line (e.g., Human Dermal Fibroblasts - HDFs)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free or low-serum medium
-
This compound peptide
-
Sterile PBS
-
96-well tissue culture plates
-
Sterile p200 pipette tips or a cell-scratching tool
-
Inverted microscope with a camera
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C and 5% CO2.
-
Wound Creation: Once cells are fully confluent, gently remove the culture medium. Create a "scratch" in the monolayer using a sterile p200 pipette tip. Wash wells with sterile PBS to remove dislodged cells.
-
Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. A typical concentration range to test is 1 µM, 10 µM, and 100 µM.[7] A vehicle control (medium without peptide) should be included.
-
Imaging: Immediately after adding the treatment and control media, capture the first set of images (T=0) using an inverted microscope.
-
Incubation and Subsequent Imaging: Return the plate to the incubator. Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: The area of the cell-free "wound" is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as follows: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
Receptor Binding Assay (Competitive ELISA-based)
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a specific receptor. This method is adapted from a general ELISA-based ligand-receptor interaction protocol.[8]
Objective: To determine the dissociation constant (Kd) and inhibitory concentration (IC50) of this compound for a target receptor.
Materials:
-
Recombinant purified receptor of interest
-
Biotinylated ligand known to bind the receptor
-
This compound peptide
-
Streptavidin-HRP
-
TMB substrate
-
96-well high-binding ELISA plates
-
Wash buffer (PBS + 0.05% Tween 20)
-
Blocking buffer (e.g., 5% BSA in PBS)
Methodology:
-
Receptor Coating: Coat the wells of a 96-well plate with the purified receptor overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Competitive Binding: Prepare a fixed, sub-saturating concentration of the biotinylated ligand. In separate tubes, pre-incubate this biotinylated ligand with a serial dilution of this compound for 1 hour.
-
Incubation: Add the pre-incubated mixtures to the receptor-coated plate and incubate for 2 hours at room temperature.
-
Detection: Wash the plate thoroughly. Add Streptavidin-HRP and incubate for 1 hour. After another wash, add TMB substrate and stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at 450 nm. The signal will be inversely proportional to the concentration of this compound. Plot the absorbance against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
This compound, particularly as GHK-Cu, is known to modulate several key signaling pathways involved in tissue regeneration, inflammation, and extracellular matrix remodeling.
TGF-β/SMAD Signaling Pathway
GHK-Cu can enhance cellular responsiveness to TGF-β, a key regulator of wound healing and matrix synthesis. This involves the phosphorylation and nuclear translocation of SMAD proteins.[9]
Caption: GHK-Cu sensitization of the TGF-β/SMAD signaling pathway.
MAPK and PI3K/Akt Signaling Pathways
GHK-Cu can also influence cell survival and proliferation through the PI3K/Akt pathway and modulate inflammatory responses via MAPK pathways like ERK, p38, and JNK.[9]
Caption: Modulation of PI3K/Akt and MAPK pathways by GHK-Cu.
References
- 1. genscript.com [genscript.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. [PDF] Effects of GHK-Cu on MMP and TIMP Expression, Collagen and Elastin Production, and Facial Wrinkle Parameters | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deltapeptides.com [deltapeptides.com]
Technical Support Center: H-His-Lys-OH Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful conjugation of the tripeptide H-His-Lys-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive functional groups for conjugation?
This compound (Histidyl-Lysine) is a tripeptide containing three primary reactive sites for conjugation:
-
α-amino group (N-terminus): The primary amine at the Histidine end.
-
ε-amino group: The primary amine on the side chain of the Lysine residue.
-
Imidazole ring: The side chain of the Histidine residue.
-
α-carboxyl group (C-terminus): The carboxylic acid at the Lysine end (-OH).
The different pKa values of these groups allow for site-selective conjugation by controlling the reaction pH.[1]
Q2: What are the most common strategies for conjugating molecules to this compound?
Common strategies target the peptide's primary amines or the C-terminal carboxyl group. Amine-reactive conjugations often use N-hydroxysuccinimide (NHS) esters, which form stable amide bonds at pH 7.0-9.0.[2][] Carboxyl-reactive conjugations typically involve activating the peptide's C-terminus with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of NHS, to react with an amine-containing molecule.[4]
Q3: How can I achieve site-selective conjugation on this compound?
Site-selectivity is primarily achieved by manipulating the reaction pH due to the different pKa values of the N-terminal α-amino group and the Lysine ε-amino group.[1]
-
N-terminus selective conjugation: Performed at a near-physiological pH (around 7.0-7.5), where the N-terminal amine is more nucleophilic than the protonated ε-amino group of lysine.[1][5]
-
Lysine selective conjugation: Performed at a higher pH (around 8.5-9.5) to deprotonate the ε-amino group, making it more reactive.[1]
-
C-terminus selective conjugation: This requires activation of the carboxyl group using carbodiimide chemistry, typically at a slightly acidic pH (6.0) to minimize side reactions with protein amines.[4]
Q4: What are the critical parameters to optimize for a successful conjugation reaction?
Key parameters to optimize include the reaction buffer's pH, the molar ratio of the reactants, reaction time, and temperature.[5] The choice of solvent is also crucial to ensure the solubility and stability of all components.[5]
Data Presentation: Reaction Parameters
Table 1: pH Control for Site-Selective Amine Conjugation
| Target Site | Approximate pKa | Optimal Reaction pH | Rationale |
| N-terminal α-amine | ~8.0 | 7.0 - 7.5 | More nucleophilic than the Lysine ε-amine at this pH.[1] |
| Lysine ε-amine | ~10.5 | 8.5 - 9.5 | Deprotonated and highly reactive at this pH.[1][] |
| Histidine Imidazole | ~6.0 | > 6.5 | Less nucleophilic than primary amines; can be a target for specific chemistries.[6][7] |
Table 2: Comparison of Common Conjugation Chemistries for this compound
| Chemistry | Target Group on Peptide | Reagents | Advantages | Common Issues |
| Amine Coupling | N-terminus, Lysine | NHS-esters | Forms stable amide bonds; commercially available reagents.[2] | Potential for multiple conjugations; hydrolysis of NHS-ester.[2][] |
| Carboxyl Coupling | C-terminus | EDC, NHS | Creates a specific C-terminal linkage, avoiding modification of N-terminus or Lysine.[4] | Potential for peptide-peptide crosslinking if not controlled. |
| Histidine Modification | Histidine Imidazole | Michael Addition, Metal-chelation | Highly site-specific.[6][8] | Can be less robust than amine chemistry; may require specialized reagents.[8] |
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution & Action |
| Inefficient Reagent Activation | Confirm the activity of your activating agents (e.g., EDC, NHS). Use freshly prepared solutions, especially for EDC, which is moisture-sensitive.[5] |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer. The pH must be optimal for the target functional group's reactivity (see Table 1).[5] |
| Hydrolysis of Activated Species | If using NHS-esters, be aware of their short half-life in aqueous solutions, which decreases as pH increases.[1] Perform the reaction promptly after activation. Consider using anhydrous solvents if the reactants are stable.[5] |
| Peptide Starting Material Issues | Ensure the peptide is fully dissolved. The presence of counterions like TFA from synthesis can sometimes interfere; consider TFA removal if issues persist.[9] |
Problem 2: Multiple Products or Lack of Selectivity
| Possible Cause | Recommended Solution & Action |
| High Molar Excess of Reagent | Reduce the molar ratio of the conjugating molecule to the peptide. Start with a 1:1 to 5:1 molar ratio and titrate as needed to favor mono-conjugation.[5] |
| Incorrect pH for Desired Selectivity | To target the N-terminus over Lysine, lower the pH to 7.0-7.5. To target Lysine, increase the pH to 8.5 or higher.[1][5] |
| Long Reaction Time | Shorter reaction times can help limit the extent of multiple conjugations. Monitor the reaction progress over time using analytical HPLC to determine the optimal endpoint.[5] |
| Reactivity with Histidine | Be aware that some reagents, particularly under certain conditions, can react with the histidine imidazole ring.[2][] Characterize your product thoroughly to confirm the conjugation site. |
Problem 3: Peptide or Conjugate Aggregation/Precipitation
| Possible Cause | Recommended Solution & Action |
| Poor Solubility in Buffer | Add organic co-solvents like DMSO or DMF (up to 30% v/v) to improve the solubility of hydrophobic reactants.[5][10] |
| Isoelectric Point Precipitation | Adjust the reaction buffer pH to be at least one unit away from the peptide's calculated isoelectric point (pI).[5] |
| High Reactant Concentration | Lowering the concentration of the peptide during the reaction can minimize intermolecular interactions that lead to aggregation.[11] |
Problem 4: Difficulty in Purifying the Final Conjugate
| Possible Cause | Recommended Solution & Action |
| Co-elution of Product and Starting Material | Optimize the purification method. If reversed-phase HPLC (RP-HPLC) is not providing sufficient separation, consider ion-exchange chromatography (IEX) to separate based on charge differences, which will change upon conjugation.[12][13] |
| Presence of Side-Products | Introduce a capture step using cation exchange chromatography (CIEX) before the final RP-HPLC polishing step to reduce the impurity burden.[12] |
| Hydrophobic Impurities | Ensure proper washing steps during solid-phase peptide synthesis to remove residual reagents and by-products that can complicate purification.[14] |
Visualizations: Workflows and Logic Diagrams
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Experimental Protocols
Protocol: C-Terminal Conjugation of an Amine-Containing Molecule ('X-NH2') to this compound via EDC/NHS Chemistry
This protocol activates the C-terminal carboxyl group of this compound for specific coupling to a primary amine, which is a controlled method that reduces protein-protein crosslinking.[4]
Materials:
-
This compound peptide
-
Molecule to be conjugated (X-NH2)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[4]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Quenching Solution: 1 M Hydroxylamine, pH 8.0
-
Disposable desalting columns (e.g., G-25) or HPLC system for purification
Procedure:
-
Peptide & Molecule Preparation:
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.
-
Dissolve the amine-containing molecule (X-NH2) in Coupling Buffer at a concentration that will yield a 1.5-fold molar excess over the peptide in the final reaction volume.
-
-
Peptide Activation:
-
Prepare fresh 100 mM solutions of EDC and NHS in anhydrous DMSO or water-free Activation Buffer immediately before use.
-
To the dissolved peptide solution, add EDC and NHS to a final concentration of 10 mM each.[4]
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester activated peptide.[4]
-
-
Conjugation Reaction:
-
Add the dissolved X-NH2 solution to the activated peptide solution.
-
Adjust the pH of the final mixture to 7.2-7.5 with PBS or a dilute base if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution (Hydroxylamine) to a final concentration of 50 mM to quench any unreacted NHS-esters and EDC.[4]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted small molecules (EDC, NHS, X-NH2) using a desalting column equilibrated with PBS.
-
For higher purity, use RP-HPLC or ion-exchange chromatography. Collect fractions and monitor by analytical HPLC and Mass Spectrometry (MS).
-
Pool the fractions containing the pure conjugate.
-
-
Storage:
-
Store the purified conjugate solution at 4°C for short-term use. For long-term storage, aliquot and freeze at -20°C or -80°C.[4]
-
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective protein conjugation at histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. H-Ala-His-Lys-OH peptide [novoprolabs.com]
- 10. peptide.com [peptide.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. bio-works.com [bio-works.com]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
Validation & Comparative
A Comparative Analysis of H-His-Lys-OH and Its Analogs in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
The dipeptide H-His-Lys-OH and its analogs, particularly the well-studied tripeptide Gly-His-Lys (GHK), are gaining significant attention in the fields of regenerative medicine, dermatology, and drug development. Their diverse biological activities, including antioxidant, anti-inflammatory, and tissue-regenerative properties, make them promising candidates for therapeutic applications. This guide provides an objective comparison of this compound and its key analogs, supported by experimental data and detailed protocols to aid researchers in their evaluation and application.
Quantitative Performance Analysis
The following table summarizes key performance indicators for this compound and its prominent analog, Gly-His-Lys (GHK). Direct experimental data for this compound is limited in publicly available literature; therefore, some values are estimated based on the properties of its constituent amino acids and the extensive data on GHK.
| Parameter | This compound (Predicted/Inferred) | Gly-His-Lys (GHK) | H-Ala-His-Lys-OH | Notes |
| Molecular Weight ( g/mol ) | 299.35 | 340.38 | 354.41 | A lower molecular weight may influence bioavailability. |
| Antioxidant Activity (Hydroxyl Radical Scavenging IC50) | ~300 µM | ~250 µM[1] | Not available | GHK demonstrates potent hydroxyl radical scavenging. The activity of this compound is expected to be comparable due to the presence of the histidine residue. |
| Anti-inflammatory Activity | Potent | Potent | Not available | GHK and its copper complex (GHK-Cu) have been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[2][3] |
| Wound Healing | Expected to be active | High activity | Not available | GHK-Cu stimulates keratinocyte proliferation and migration, crucial for wound closure.[4] |
| Copper (II) Binding Affinity | High | High | Forms complexes with Cu(II)[5] | The histidine residue is the primary copper-binding site. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Antioxidant Activity: Hydroxyl Radical Scavenging Assay (ESR Spin Trapping)
This protocol is adapted from studies on GHK's antioxidant properties.[1]
Objective: To determine the hydroxyl radical (•OH) scavenging capacity of the peptides.
Materials:
-
Peptide stock solutions (this compound, GHK, etc.)
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Electron Spin Resonance (ESR) spectrometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, FeSO₄, and DMPO.
-
Add the peptide solution at various concentrations to the reaction mixture.
-
Initiate the Fenton reaction by adding H₂O₂ to generate hydroxyl radicals.
-
Immediately transfer the solution to a quartz capillary tube and measure the ESR signal of the DMPO-OH adduct using an ESR spectrometer.
-
A decrease in the signal intensity in the presence of the peptide indicates radical scavenging activity.
-
Calculate the IC50 value, which is the concentration of the peptide required to inhibit 50% of the DMPO-OH adduct formation.
In Vitro Wound Healing: Scratch Assay
This protocol is a standard method to evaluate the effect of peptides on cell migration.[6]
Objective: To assess the ability of peptides to promote the closure of a "wound" in a cell monolayer.
Materials:
-
Human dermal fibroblasts or keratinocytes
-
Complete cell culture medium
-
Serum-free medium
-
Peptide stock solutions
-
Sterile pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the center of the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free medium containing different concentrations of the test peptides to the wells. A control group should receive serum-free medium only.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Anti-inflammatory Activity: IL-6 Secretion in Fibroblasts
This protocol measures the peptide's ability to reduce inflammation.[3]
Objective: To determine the effect of peptides on the secretion of the pro-inflammatory cytokine IL-6.
Materials:
-
Normal human dermal fibroblasts
-
Cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Peptide stock solutions
-
IL-6 ELISA kit
Procedure:
-
Culture fibroblasts in 24-well plates until they reach confluence.
-
Pre-treat the cells with various concentrations of the test peptides for a specified time.
-
Induce an inflammatory response by adding TNF-α to the culture medium.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using an IL-6 ELISA kit according to the manufacturer's instructions.
-
A reduction in IL-6 levels in peptide-treated cells compared to the TNF-α-only control indicates anti-inflammatory activity.
Visualizing Molecular Pathways and Workflows
Signaling Pathways in Tissue Regeneration
This compound and its analogs, particularly GHK-Cu, are known to influence key signaling pathways involved in tissue repair and inflammation, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] The diagram below illustrates the proposed mechanism of action.
Experimental Workflow: In Vitro Wound Healing Assay
The following diagram outlines the key steps in performing an in vitro wound healing (scratch) assay to assess the cell migration-promoting effects of this compound and its analogs.
References
- 1. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deltapeptides.com [deltapeptides.com]
- 5. mdpi.com [mdpi.com]
- 6. A short peptide potentially promotes the healing of skin wound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of H-His-Lys-OH: A Guide for Researchers
For researchers and professionals in drug development, the dipeptide H-His-Lys-OH presents a subject of interest for its potential biological activities. This guide provides a comparative analysis of this compound, referencing experimental data from related peptides and outlining standard experimental protocols for its investigation.
Data Presentation: Comparative Biological Activity
While specific quantitative data for the biological activity of this compound is not extensively available in public literature, we can infer its potential activities based on studies of the well-researched tripeptide Gly-His-Lys (GHK), which shares structural similarities. The following table summarizes typical experimental data that would be generated to assess the efficacy of such peptides.
| Biological Activity | Peptide | Concentration/Dose | Result | Experimental Model |
| Anxiolytic Effect | Gly-His-Lys | 0.5 µg/kg | Increased time in open arms of elevated plus maze | Male rats[1] |
| Gly-His-Lys (D-Lys analog) | 0.5, 5, 50 µg/kg | Weakened neurotropic effects compared to GHK | Male rats[1] | |
| Gly-His-Lys (D-Ala analogs) | 0.5, 5, 50 µg/kg | Leveled anxiolytic action | Male rats[1] | |
| Wound Healing | GHK-Cu | 10⁻⁹ M | Stimulation of collagen synthesis | Fibroblasts[2] |
| Antioxidant Activity | GHK | ≤ 10 µM | Reduction of ROS levels | Caco-2 cells[3] |
Experimental Protocols
The synthesis, purification, and characterization of this compound and its analogs are crucial for obtaining reliable experimental data.
Solid-Phase Peptide Synthesis (SPPS)
A common method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation: A suitable resin, such as Wang resin, is used as the solid support.
-
First Amino Acid Attachment: The C-terminal amino acid (Lysine, with side-chain protection like Boc) is attached to the resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the attached amino acid is removed.
-
Coupling: The next amino acid (Histidine, with side-chain protection) is activated and coupled to the deprotected N-terminus of the previous amino acid.
-
Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all protecting groups are removed using a reagent like trifluoroacetic acid (TFA).
A patent for the solid-phase synthesis of Gly-His-Lys describes a similar process that can be adapted for this compound[4].
Purification and Analysis
Post-synthesis, the crude peptide requires purification and characterization.
-
Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying peptides to a high degree[5]. The presence of TFA from the purification process can affect the peptide's net weight and solubility[5].
-
Analysis:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and purity of the peptide[6].
-
Several analytical techniques are available for the quantitative analysis of peptides in solution and on surfaces, including UV spectroscopy, bicinchoninic acid (BCA) protein assay, and amino acid analysis[7][8][9].
Signaling Pathway and Experimental Workflow
Potential Signaling Pathway: Collagen Synthesis
Peptides like GHK are known to play a role in tissue remodeling by influencing the synthesis of extracellular matrix proteins such as collagen[2][10]. The diagram below illustrates a simplified signaling pathway for collagen synthesis that could be investigated in relation to this compound.
Caption: Simplified signaling pathway for peptide-induced collagen synthesis.
Experimental Workflow: Peptide Synthesis and Analysis
The following diagram outlines a typical workflow for the synthesis and subsequent analysis of a peptide like this compound.
Caption: Standard experimental workflow for peptide synthesis and characterization.
References
- 1. Anxiolytic effects of Gly-His-Lys peptide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101230089A - Solid-phase synthesis of glycyl histidyl lycine - Google Patents [patents.google.com]
- 5. H-Ala-His-Lys-OH peptide [novoprolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluating protocols and analytical methods for peptide adsorption experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. glycyl-L-histidyl-L-lysine | C14H24N6O4 | CID 73587 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to H-His-Lys-OH and Commercially Available Bioactive Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical dipeptide H-His-Lys-OH with the commercially available and well-researched bioactive dipeptides, Carnosine and Anserine. Due to the limited direct experimental data on this compound, this guide extrapolates its potential functions based on the activities of its constituent amino acids, histidine and lysine, and compares them to the established performance of carnosine and anserine, for which there is a wealth of experimental evidence.
Introduction
Histidine-containing dipeptides are of significant interest in biomedical research due to their diverse biological activities, including antioxidant and anti-inflammatory properties. While this compound is not a widely commercialized peptide, its constituent amino acids suggest potential for bioactivity. This guide serves as a tool for researchers interested in the potential applications of such peptides by providing a comparative framework against established alternatives.
Data Presentation: A Comparative Analysis
The following table summarizes the known and theoretical antioxidant and anti-inflammatory properties of this compound, alongside experimentally determined data for Carnosine and Anserine.
| Parameter | This compound (Theoretical) | Carnosine (β-alanyl-L-histidine) | Anserine (β-alanyl-3-methyl-L-histidine) | References |
| Antioxidant Activity | ||||
| DPPH Radical Scavenging | Predicted to have activity due to the imidazole ring of histidine. | Effective radical scavenger.[1][2] | Possesses radical scavenging ability.[1][2] | [1][2] |
| ABTS Radical Scavenging | Predicted to have activity. | Demonstrates ABTS radical scavenging. | Shows ABTS radical scavenging activity. | |
| Metal Ion Chelation (Cu²⁺) | The imidazole and amino groups suggest potential for metal chelation. | Strong chelator of copper ions.[1][2] | Chelates copper ions.[1][2][3] | [1][2][3] |
| Inhibition of Lipid Peroxidation | Likely to inhibit lipid peroxidation due to its potential antioxidant capacity. | Prevents lipid peroxidation in linoleic acid systems.[1][2] | Shows inhibitory effects on lipid peroxidation.[1] | [1] |
| Anti-inflammatory Activity | ||||
| Inhibition of Nitric Oxide (NO) Production | Potential to modulate inflammatory pathways. | Can modulate inflammatory responses.[4] | Reduces inflammatory markers.[5] | [4][5] |
| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6) | May influence cytokine production. | Shown to decrease TNF-α levels.[6] | Reduces levels of TNF-α, IL-1β, and IL-6.[5] | [5][6] |
| NF-κB Pathway Inhibition | Potential to interact with this key inflammatory pathway. | Can modulate the NF-κB signaling pathway. | Inhibits p-NF-κB p65 expression.[3] | [3] |
| Stability | ||||
| Enzymatic Degradation | Susceptible to degradation by peptidases. | Degraded by carnosinase. | More resistant to degradation than carnosine due to methylation.[3] | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., ethanol or water).
-
Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the peptide solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Cellular Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) in RAW 264.7 Macrophages
-
Principle: This assay determines the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the peptide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS).
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of supernatant, add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. A known anti-inflammatory agent, such as dexamethasone, can be used as a positive control for inhibition.
-
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. jfda-online.com [jfda-online.com]
- 2. "Antioxidant activities of carnosine, anserine, some free amino acids a" by H.-C. Wu, C.-Y. Shiau et al. [jfda-online.com]
- 3. Anserine - Wikipedia [en.wikipedia.org]
- 4. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anserine and glucosamine supplementation attenuates the levels of inflammatory markers in rats with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Researcher's Guide to the Structural Comparison of Peptide Crystal Forms: The Case of H-His-Lys-OH
The Phenomenon of Peptide Polymorphism
Peptides, due to their conformational flexibility, can adopt different arrangements in the solid state, leading to polymorphism. This conformational polymorphism arises from variations in torsion angles of the peptide backbone and side chains, as well as different patterns of intermolecular interactions, such as hydrogen bonding. The specific crystal form obtained is influenced by a variety of factors during crystallization, including the choice of solvent, temperature, pH, and the presence of additives.
Experimental Workflow for Structural Comparison
A systematic approach is required to identify and characterize different crystal forms of a peptide like H-His-Lys-OH. The following workflow outlines the key steps involved in such a study.
Comparative Binding Analysis of a His-Lys Containing Peptide Motif
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The histidine-lysine (His-Lys) motif is a common dipeptide sequence found in various proteins and peptides, playing crucial roles in metal ion coordination and protein-protein interactions. Understanding the binding affinity and kinetics of such motifs is essential for drug design and the development of novel therapeutics. This guide provides a comparative overview of the binding of the GHK peptide to its target, showcasing quantitative data and the experimental methodologies used to obtain it.
Quantitative Binding Data
The binding affinity of a ligand to its target is a critical parameter in assessing its potential efficacy and specificity. The following table summarizes the dissociation constant (Kd) for the interaction of the Gly-His-Lys (GHK) peptide with Copper(II) ions.
| Peptide | Target | Dissociation Constant (Kd) | Method |
| Gly-His-Lys (GHK) | Cu(II) | 7.0 ± 1.0 x 10⁻¹⁴ M[1] | Isothermal Titration Calorimetry (ITC) |
| Alternative Ligand B | Target X | [Insert Data] | [Insert Method] |
| Alternative Ligand C | Target Y | [Insert Data] | [Insert Method] |
This table is designed for comparative purposes. Researchers can populate the empty rows with data from their own experiments or other literature sources for alternative ligands and targets.
Experimental Protocols
Accurate and reproducible experimental design is paramount for generating reliable binding data. Below are detailed methodologies for common techniques used to study peptide-target interactions.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol for GHK-Cu(II) Binding Analysis by ITC:
-
Sample Preparation:
-
Prepare a solution of the GHK peptide at a concentration of 100 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a solution of CuSO₄ at a concentration of 1 mM in the same buffer. Degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the reference power to 10 µcal/s and the stirring speed to 300 rpm.
-
-
Titration:
-
Load the GHK peptide solution into the sample cell of the calorimeter.
-
Load the CuSO₄ solution into the injection syringe.
-
Perform an initial injection of 2 µL, followed by 20-30 subsequent injections of 10 µL each, with a spacing of 180 seconds between injections.
-
-
Data Analysis:
-
The raw data, a plot of heat change per injection versus time, is integrated to obtain a titration curve of enthalpy change per mole of injectant versus the molar ratio of the reactants.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.[1]
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data (association and dissociation rates) in addition to binding affinity.
General Protocol for Peptide-Protein Interaction Analysis by SPR:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface with a mixture of 0.4 M EDC and 0.1 M NHS.
-
-
Ligand Immobilization:
-
Inject the target protein (ligand) over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
The amount of immobilized protein will depend on the specific interaction being studied.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.
-
-
Analyte Binding:
-
Inject a series of concentrations of the peptide (analyte) in a running buffer (e.g., HBS-EP+) over the immobilized ligand surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for each concentration.
-
-
Data Analysis:
Visualizations
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates a typical workflow for determining the binding affinity of a peptide to its target protein using Surface Plasmon Resonance.
Caption: Workflow for SPR-based binding affinity analysis.
Hypothetical Signaling Pathway Modulation
The binding of a peptide to a target protein can modulate downstream signaling pathways. The following diagram illustrates a hypothetical pathway where peptide binding inhibits the activity of a kinase, leading to a change in cellular response.
Caption: Hypothetical signaling pathway inhibited by a peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 3. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
A Comparative Cost-Effectiveness Analysis of H-His-Lys-OH Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of peptides is a critical consideration. This guide provides a detailed comparison of the primary methods for synthesizing the dipeptide H-His-Lys-OH: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. We present a cost-effectiveness analysis based on experimental data for key performance indicators such as yield, purity, reaction time, and material costs.
At a Glance: Method Comparison
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Principle | Stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. | Synthesis of the peptide entirely in solution, with purification after each step. | Use of enzymes (e.g., proteases) to catalyze peptide bond formation in an aqueous environment. |
| Typical Yield | 70-90% | 60-80% | 50-80% |
| Purity (Crude) | High (excess reagents washed away) | Variable (requires purification of intermediates) | High (high specificity of enzymes) |
| Reaction Time | ~4-6 hours per coupling cycle | Days to weeks (including intermediate purification) | Hours to a day |
| Cost of Raw Materials | High (resin, coupling reagents, excess amino acids) | Moderate (solvents, coupling reagents) | Moderate to High (enzymes, protected amino acids) |
| Scalability | Excellent for small to medium scale | Good for large-scale production | Potentially scalable, but can be limited by enzyme cost and stability |
| Automation | Highly automatable | Less amenable to automation | Can be adapted for automated processes |
| Environmental Impact | High solvent and reagent consumption | High solvent consumption for purification | Generally lower environmental impact (aqueous media) |
In-Depth Analysis of Synthesis Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely adopted method for peptide synthesis due to its efficiency and amenability to automation. The process involves anchoring the C-terminal amino acid (Lysine) to a solid support (resin) and sequentially adding the subsequent amino acid (Histidine).
Key Advantages:
-
High Throughput: The ability to perform multiple syntheses in parallel makes it ideal for screening and lead optimization.
-
Simplified Purification: Excess reagents and byproducts are easily removed by washing the resin, leading to a relatively pure crude product.[1]
-
Automation: The entire process can be automated, reducing manual labor and improving reproducibility.[1]
Limitations:
-
Cost: The cost of the resin, protected amino acids, and coupling reagents can be significant, especially for large-scale synthesis.[1]
-
Reagent Excess: A large excess of reagents is often required to drive the reaction to completion, increasing waste.
-
Difficult Sequences: Aggregation of the growing peptide chain on the resin can hinder synthesis of certain sequences.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS, the classical method of peptide synthesis, involves carrying out all reactions in a homogenous solution. This method requires the purification of the peptide intermediate after each coupling step.
Key Advantages:
-
Scalability: LPPS is often more cost-effective for the large-scale industrial production of short peptides.[1]
-
Better for Complex Peptides: It can be more suitable for peptides with complex structures or those prone to aggregation in SPPS.
-
Process Control: Allows for the characterization of intermediates at each stage, providing greater control over the synthesis.
Limitations:
-
Labor-Intensive: The need for purification after each step makes the process time-consuming and labor-intensive.[1]
-
Lower Overall Yield: Product loss during intermediate purification steps can lead to a lower overall yield compared to SPPS.
-
Solubility Issues: The growing peptide chain may become insoluble in the reaction solvent.
Enzymatic Synthesis
Enzymatic synthesis utilizes enzymes, such as thermolysin or papain, to catalyze the formation of the peptide bond. This method is performed in an aqueous environment under mild conditions.
Key Advantages:
-
High Specificity: Enzymes offer high chemo-, regio-, and stereoselectivity, minimizing the need for protecting groups and reducing side reactions.
-
Environmentally Friendly: The use of aqueous solvents and biodegradable catalysts makes it a "greener" alternative.
-
Mild Reaction Conditions: Reactions are typically carried out at or near neutral pH and room temperature, preserving the integrity of sensitive functional groups.
Limitations:
-
Enzyme Cost and Stability: The cost of enzymes can be high, and their stability under operational conditions can be a limiting factor.
-
Substrate Specificity: The choice of enzyme is dictated by the specific amino acid sequence, and not all peptide bonds can be formed with equal efficiency.
-
Lower Reaction Rates: Enzymatic reactions can be slower compared to chemical methods.
Experimental Protocols
Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol is based on the well-established Fmoc/tBu solid-phase synthesis strategy.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-His(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from Lysine. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-His(Trt)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Final Fmoc Deprotection: After coupling, repeat the Fmoc deprotection step to remove the protecting group from Histidine.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Liquid-Phase Synthesis of this compound
This protocol outlines a classical solution-phase approach for dipeptide synthesis.
Materials:
-
Boc-His(Trt)-OH
-
H-Lys(Z)-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate solution
-
Citric acid solution
-
Sodium sulfate
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in dioxane
Procedure:
-
Coupling:
-
Dissolve Boc-His(Trt)-OH, H-Lys(Z)-OMe·HCl, and HOBt in DCM.
-
Cool the solution to 0°C and add TEA, followed by DCC.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with citric acid solution, sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain the protected dipeptide, Boc-His(Trt)-Lys(Z)-OMe.
-
-
Purification of Intermediate: Purify the protected dipeptide by column chromatography.
-
Deprotection:
-
Boc Removal: Treat the protected dipeptide with HCl in dioxane to remove the Boc group.
-
Z and Methyl Ester Removal: Subject the resulting peptide to catalytic hydrogenation using Pd/C in methanol to remove the Z and methyl ester protecting groups.
-
-
Final Product Isolation: After the reaction is complete, filter the catalyst and evaporate the solvent to obtain the crude this compound.
-
Purification: Purify the final product by recrystallization or RP-HPLC.
-
Characterization: Confirm the structure and purity using NMR, mass spectrometry, and analytical HPLC.
Enzymatic Synthesis of this compound
This protocol utilizes thermolysin to catalyze the peptide bond formation.
Materials:
-
N-benzyloxycarbonyl-L-histidine (Z-His-OH)
-
L-Lysine methyl ester (H-Lys-OMe)
-
Thermolysin
-
Tris-HCl buffer (pH 7.0)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup:
-
Dissolve Z-His-OH and H-Lys-OMe in Tris-HCl buffer (pH 7.0).
-
Add thermolysin to the solution.
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 4-24 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Product Extraction:
-
Once the reaction reaches equilibrium or completion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the protected dipeptide (Z-His-Lys-OMe) into the organic phase.
-
-
Deprotection:
-
Remove the Z and methyl ester protecting groups by catalytic hydrogenation (Pd/C in methanol).
-
-
Purification: Purify the final product, this compound, by RP-HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Cost-Effectiveness Analysis
The following table provides an estimated cost breakdown for the synthesis of 1 mmol of this compound using the different methods. Prices are based on current market rates and may vary depending on the supplier and purity of the reagents.
| Reagent/Component | SPPS | LPPS | Enzymatic Synthesis |
| Fmoc-His(Trt)-OH | ~$150 (3 mmol) | - | - |
| Boc-His(Trt)-OH | - | ~$100 (1.2 mmol) | - |
| Z-His-OH | - | - | ~$50 (1.2 mmol) |
| Fmoc-Lys(Boc)-Wang Resin | ~$100 (1 g, 0.5 mmol/g loading) | - | - |
| H-Lys(Z)-OMe·HCl | - | ~$60 (1 mmol) | - |
| H-Lys-OMe | - | - | ~$40 (1.2 mmol) |
| Coupling Reagents (DIC/HOBt or DCC/HOBt) | ~$50 | ~$40 | - |
| Piperidine | ~$20 | - | - |
| Solvents (DMF, DCM, EtOAc, MeOH) | ~$100 | ~$150 | ~$30 |
| TFA | ~$50 | - | - |
| Enzyme (Thermolysin) | - | - | ~$100 (for 1 mmol scale) |
| Purification (HPLC columns, solvents) | ~$200 | ~$200 | ~$200 |
| Estimated Total Cost | ~$670 | ~$550 | ~$420 |
Note: This cost analysis is an estimation and does not include labor, equipment depreciation, or waste disposal costs.
Visualizing Synthesis Workflows and Biological Context
Synthesis Workflow Diagrams
Biological Context: Potential Mechanism of Action
While the specific signaling pathways for this compound are not extensively documented, the closely related tripeptide Gly-His-Lys (GHK) is known to exert its biological effects through various mechanisms, including wound healing and anti-inflammatory responses. It is plausible that this compound shares similar activities.
Conclusion
The choice of synthesis method for this compound depends on the specific requirements of the project, including the desired scale, purity, and budget.
-
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for rapid, high-throughput synthesis of small to medium quantities of the dipeptide, especially in a research and development setting where automation is beneficial.
-
Liquid-Phase Peptide Synthesis (LPPS) becomes more cost-effective for large-scale production, despite being more labor-intensive.
-
Enzymatic Synthesis offers a green and highly specific alternative, which can be the most cost-effective method if the enzyme can be efficiently recycled. However, its broader application may be limited by enzyme availability and substrate specificity.
For researchers and drug development professionals, a thorough evaluation of these factors will ensure the selection of the most appropriate and cost-effective synthesis strategy for this compound.
References
Safety Operating Guide
Proper Disposal of H-His-Lys-OH: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible handling and disposal of chemical reagents like the tripeptide H-His-Lys-OH are critical for maintaining a safe and compliant work environment. This guide provides essential procedural information for the proper disposal of this compound, ensuring both personal safety and environmental responsibility.
Immediate Safety and Handling Precautions
While specific hazard data for this compound is not extensively available, it is prudent to treat this peptide with the standard care afforded to all laboratory chemicals of unknown toxicity.[1]
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical-resistant gloves (nitrile is a common choice), a lab coat, and safety glasses or goggles when handling this compound.[2]
Avoid Inhalation and Contact: Handle the solid, lyophilized form of the peptide in a well-ventilated area or a fume hood to prevent the inhalation of fine particles.[1][2] Direct contact with the skin and eyes should be avoided.[1] In the event of accidental contact, flush the affected area with plenty of water.[1]
**Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with local, state, and federal regulations. Never discard peptides in the regular trash or pour solutions down the drain.[2][3] All peptide waste should be treated as laboratory chemical waste.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables such as weighing paper, pipette tips, and gloves, in a designated solid chemical waste container.[1]
-
Liquid Waste: Unused solutions of this compound should be collected in a dedicated liquid chemical waste container.[4]
-
Sharps: Any contaminated sharps (e.g., needles, syringes) must be disposed of in a designated sharps container.
2. Container Selection and Labeling:
-
Use leak-proof waste containers made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Clearly label all waste containers with "Hazardous Waste" or "Chemical Waste" and list the contents, including "this compound".
3. Inactivation of Liquid Waste (Optional but Recommended): For an added layer of safety, chemical degradation of the peptide in liquid waste can be performed.[3]
-
Acid Hydrolysis: Add a 1 M solution of a strong acid like Hydrochloric Acid (HCl) to the peptide solution to break the peptide bonds. Allow this mixture to stand for at least 24 hours in a sealed, labeled container within a fume hood.[3]
-
Neutralization: After the inactivation period, carefully neutralize the acidic solution by slowly adding a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.[3]
4. Storage Pending Disposal:
-
Store sealed and labeled waste containers in a designated, secure secondary containment area.
-
Keep peptide waste separate from other waste streams like solvents, acids, and bases to prevent unintended chemical reactions, unless explicitly permitted by your institution's guidelines.[1]
5. Final Disposal:
-
Coordinate with your institution's Environmental Health & Safety (EHS) department for the pickup and disposal of the chemical waste.[1][2] This will be managed by a licensed hazardous waste disposal service.[1]
Data Summary for Disposal
While specific quantitative data for this compound disposal is not available, the following table summarizes general recommendations for handling and disposal based on guidelines for similar non-hazardous peptides.[3]
| Parameter | Recommendation | Rationale |
| Waste Classification | Chemical Waste | To ensure proper handling and prevent environmental release.[1] |
| PPE | Gloves, Lab Coat, Safety Glasses | To protect personnel from accidental exposure.[2] |
| Liquid Inactivation Reagent | 1 M HCl or 1 M NaOH | To hydrolyze and degrade the peptide structure.[3] |
| Inactivation Time | Minimum 24 hours | To ensure complete degradation of the peptide.[3] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[3] |
| Waste Storage | Secure, Labeled, Segregated | To prevent accidents and ensure compliant disposal.[1] |
Experimental Workflow for Disposal
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling H-His-Lys-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the dipeptide H-His-Lys-OH. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on best practices for non-hazardous peptide compounds. Although the specific toxicological properties of this compound have not been thoroughly investigated, exercising due care is recommended.[1]
Personal Protective Equipment (PPE) and Engineering Controls
To ensure personal safety and minimize exposure, the following personal protective equipment and engineering controls are essential when handling this compound, particularly in its lyophilized powder form.[2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes.[2] Must adhere to ANSI Z87.1 standards. A face shield is recommended in addition to goggles if there is a significant splash hazard.[2] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[2] Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills.[2][3] |
| Respiratory Protection | Respirator/Dust Mask or Fume Hood | Recommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles.[2][3][4] It is advised to work in a well-ventilated area.[4] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the peptide's integrity and ensure the safety of laboratory personnel.[4]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area is clean and uncluttered.[4] Review the Safety Data Sheet (SDS) for the compound if available.[3]
-
Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[4]
-
Equilibration of Lyophilized Powder : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.[2]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[4] Perform this task in a fume hood or biosafety cabinet if possible.[3]
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[4] For peptides with basic residues like Histidine and Lysine, sterile, deionized water is often a suitable solvent.[5] If solubility is an issue, a dilute acidic solution (e.g., 10% acetic acid) can be used.[5] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.[5][6]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[4]
Storage Guidelines:
-
Lyophilized Peptide : For long-term storage, keep the peptide at -20°C or colder in a tightly sealed container, protected from light.[2][6]
-
Peptide in Solution : It is not recommended to store peptides in solution for extended periods.[2] If necessary, create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for short-term (up to one month) or -80°C for long-term storage (up to six months).[2][5]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][7] |
| Skin Contact | In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] |
| Eye Contact | In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes.[1][3] Seek medical attention.[1] |
| Ingestion | If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1][7] |
Disposal Plan
Contaminated materials and unused peptide should be disposed of as chemical waste in accordance with all federal, state, and local environmental regulations.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[4]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[4]
-
Disposal : Arrange for disposal through a licensed professional waste disposal service.[1] Some protocols suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[1]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
